UV Cleavable Biotin-PEG2-Azide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
[1-[3-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethylamino]-2-oxoethoxy]phenyl]-2-oxo-2-phenylethyl] 6-azidohexanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H51N7O9S/c39-45-42-17-8-2-5-16-34(48)54-37(36(49)27-10-3-1-4-11-27)28-12-9-13-29(24-28)53-25-33(47)41-19-21-52-23-22-51-20-18-40-32(46)15-7-6-14-31-35-30(26-55-31)43-38(50)44-35/h1,3-4,9-13,24,30-31,35,37H,2,5-8,14-23,25-26H2,(H,40,46)(H,41,47)(H2,43,44,50)/t30-,31-,35-,37?/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHYKDGNZEADRIH-ZPIGJYFOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCNC(=O)COC3=CC=CC(=C3)C(C(=O)C4=CC=CC=C4)OC(=O)CCCCCN=[N+]=[N-])NC(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCNC(=O)COC3=CC=CC(=C3)C(C(=O)C4=CC=CC=C4)OC(=O)CCCCCN=[N+]=[N-])NC(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H51N7O9S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
781.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Researcher's Guide to UV Cleavable Biotin Linkers: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of molecular biology and drug development, the ability to precisely control interactions and isolate specific biomolecules is paramount. The high-affinity interaction between biotin (B1667282) and streptavidin is a cornerstone of many purification and detection assays. However, the very strength of this bond (dissociation constant, Kd ≈ 10⁻¹⁴ M) presents a significant challenge: the harsh, denaturing conditions typically required for elution can compromise the integrity and function of the isolated molecules. UV cleavable biotin linkers offer an elegant solution, enabling the mild and controlled release of captured targets through photo-irradiation. This technical guide provides an in-depth exploration of the core principles, quantitative data, experimental protocols, and applications of these versatile tools.
Core Principles of UV Cleavable Biotin Linkers
A UV cleavable biotin linker is a trifunctional molecule designed to bridge a molecule of interest to a streptavidin support temporarily. Its structure consists of three key components:
-
Biotin Moiety: Provides the strong and specific binding to streptavidin or avidin.
-
Photolabile Group: A chemical group that is stable under normal conditions but undergoes a conformational change and subsequent cleavage upon absorption of UV light at a specific wavelength. The most common photolabile group used in these linkers is the 2-nitrobenzyl group.[1][2]
-
Reactive Group: A functional group, such as an N-hydroxysuccinimide (NHS) ester or an azide, that allows for the covalent attachment of the linker to a target biomolecule (e.g., proteins, nucleic acids, or other small molecules).
The fundamental utility of these linkers lies in their ability to allow elution under non-denaturing conditions. By exposing the streptavidin-biotin complex to UV light, the linker is cleaved, releasing the captured biomolecule with its native structure and function intact, while the biotin moiety remains bound to the streptavidin support.
The Mechanism of Photocleavage
The cleavage process is centered on the 2-nitrobenzyl photochemistry. Upon irradiation with UV light, typically in the range of 340-365 nm, the 2-nitrobenzyl group undergoes an intramolecular redox reaction.[1][3][4] An excited-state nitro group abstracts a hydrogen atom from the benzylic carbon, leading to the formation of a transient aci-nitro intermediate.[1][3] This intermediate then rapidly rearranges, resulting in the cleavage of the bond connecting the linker to the target molecule and the formation of a 2-nitrosobenzaldehyde byproduct. This process is efficient and typically occurs without generating reactive side products that could damage the released molecule.[2]
Figure 1. Logical relationship of UV-mediated cleavage.
Quantitative Data of Common UV Cleavable Biotin Linkers
The selection of a specific UV cleavable linker depends on the experimental requirements, including the nature of the target molecule, the desired spacer arm length, and the specific wavelength available for cleavage. The table below summarizes quantitative data for representative commercially available linkers.
| Linker Name | Reactive Group | Spacer Arm (Å) | Cleavage Wavelength (nm) | Recommended Conditions | Cleavage Efficiency |
| PC-Biotin-NHS Ester | NHS Ester | ~29.1 | 350 - 365 | 5-25 min @ 1-5 mW/cm² | >90% |
| PC-Biotin-PEG3-NHS Ester | NHS Ester | ~40.6 | 365 | 5-25 min @ 1-5 mW/cm² | >90% |
| PC-Biotin-Azide | Azide | ~26.4 | 365 | 5-20 min; conditions vary with light source | >80% |
| PC Biotin Phosphoramidite | Phosphoramidite | ~23.8 | 300 - 350 | <4 min with high-intensity lamp | High |
Note: Data is compiled from various manufacturer datasheets and literature.[5][6] Spacer arm lengths are estimates. Cleavage efficiency and time can vary based on the sample matrix, buffer composition, and the intensity of the UV source.
Experimental Protocols
Below is a generalized, detailed protocol for the affinity purification of a protein of interest and its interacting partners from a cell lysate using a UV cleavable biotin linker with an NHS ester reactive group.
Part 1: Biotinylation of the Bait Protein
-
Protein Preparation: Purify the bait protein of interest. Ensure the protein is in an amine-free buffer (e.g., PBS or HEPES) at a concentration of 1-5 mg/mL. Buffers containing primary amines like Tris will compete with the NHS ester reaction and must be avoided.
-
Linker Preparation: Immediately before use, dissolve the PC-Biotin-NHS ester in a dry, aprotic solvent such as DMSO or DMF to a concentration of 10-20 mM.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved PC-Biotin-NHS ester to the protein solution. The optimal ratio should be determined empirically.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Removal of Excess Linker: Remove non-reacted linker using a desalting column (e.g., Zeba™ Spin Desalting Columns) equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).
Part 2: Affinity Purification (Pull-Down)
-
Bead Preparation: Resuspend streptavidin-coated magnetic beads in their storage buffer. Transfer the desired amount of bead slurry to a fresh tube. Place the tube on a magnetic stand to pellet the beads, and carefully discard the supernatant.
-
Bead Equilibration: Wash the beads three times with a binding/wash buffer (e.g., PBS with 0.05% Tween-20) to remove preservatives and equilibrate them.
-
Immobilization of Bait: Add the biotinylated bait protein to the equilibrated beads. Incubate for 30-60 minutes at room temperature with gentle end-over-end rotation to allow the biotin to bind to the streptavidin.
-
Blocking (Optional but Recommended): Pellet the beads on a magnetic stand, remove the supernatant, and add a blocking buffer containing a small amount of free biotin to saturate any remaining unoccupied binding sites on the streptavidin beads. Incubate for 10 minutes.
-
Washing: Wash the beads three times with binding/wash buffer to remove excess bait protein and free biotin.
-
Binding of Prey: Add the cell lysate containing the putative interacting "prey" proteins to the beads. Incubate for 1-3 hours at 4°C with gentle rotation.
-
Washing: Pellet the beads and discard the lysate. Wash the beads extensively (4-5 times) with cold binding/wash buffer to remove non-specifically bound proteins. For the final wash, use a buffer without detergent to avoid interference with downstream analysis.
Part 3: UV Elution and Analysis
-
Resuspension: After the final wash, resuspend the beads in a small volume (e.g., 50-100 µL) of a suitable, non-denaturing elution buffer (e.g., PBS or ammonium (B1175870) bicarbonate).
-
UV Irradiation: Transfer the bead suspension to a UV-transparent plate or tube. Expose the sample to a UV lamp (340-365 nm) for 5-30 minutes.[2][5] The optimal time and distance from the lamp should be determined empirically. Gentle mixing during irradiation can improve cleavage efficiency.
-
Eluate Collection: Place the tube on a magnetic stand and carefully collect the supernatant, which now contains the eluted protein complex.
-
Analysis: The eluted proteins are now ready for downstream analysis, such as SDS-PAGE, Western blotting, or mass spectrometry, without the interference of biotin or streptavidin.
Figure 2. Workflow for UV-cleavable affinity purification.
Key Applications in Research and Development
The unique properties of UV cleavable biotin linkers make them suitable for a variety of sophisticated applications:
-
Proteomics and Protein-Protein Interaction Studies: They are ideal for pull-down assays followed by mass spectrometry, as the elution is clean and does not introduce contaminating proteins like keratin (B1170402) (from handling) or streptavidin itself.
-
Cell Isolation and Sorting: Specific cell populations can be labeled with biotinylated antibodies and captured on streptavidin supports. UV cleavage allows for the release of these cells without affecting their viability or surface antigens.
-
Nucleic Acid Analysis: Oligonucleotides can be synthesized with or attached to a photocleavable biotin linker for purification, immobilization on microarrays, or for capturing DNA-protein complexes.[2][6]
-
Spatially Controlled Release: In cell biology, light can be focused on a specific subcellular region, triggering the release of a "caged" molecule only in that location, providing high spatiotemporal resolution for studying cellular processes.
References
- 1. Photolabile protecting group - Wikipedia [en.wikipedia.org]
- 2. Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5′ end of DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. vectorlabs.com [vectorlabs.com]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to UV Cleavable Biotin-PEG2-Azide: Mechanism and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the UV Cleavable Biotin-PEG2-Azide molecule, a versatile tool in modern biochemistry and proteomics. We will delve into its core mechanism of action, provide quantitative data on its performance, and present detailed experimental protocols for its application.
Introduction: A Trifunctional Reagent for Advanced Research
This compound is a trifunctional molecule designed for the selective labeling, capture, and controlled release of biomolecules. Its unique structure combines three key functionalities:
-
Biotin (B1667282): A small vitamin with an exceptionally high affinity for streptavidin, enabling robust and specific capture of biotinylated molecules onto streptavidin-conjugated supports.
-
PEG2 (Polyethylene Glycol) Spacer: A short, hydrophilic polyethylene (B3416737) glycol spacer that enhances the solubility of the reagent and the labeled biomolecule in aqueous buffers, while also minimizing steric hindrance for both the biotin-streptavidin interaction and the azide (B81097) reactivity.
-
Azide Group: A reactive handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). This allows for the highly efficient and specific covalent labeling of alkyne- or cyclooctyne-modified biomolecules.
-
UV Cleavable Linker: A photocleavable ortho-nitrobenzyl (oNB) ester linkage that can be precisely broken upon exposure to UV light (typically around 365 nm), allowing for the mild and specific release of the captured biomolecule.
This combination of features makes this compound an invaluable reagent for a range of applications, including affinity purification, mass spectrometry-based proteomics, and the study of protein-protein interactions.
Core Mechanism of Action
The utility of this compound is centered around its two primary chemical transformations: the azide-alkyne cycloaddition for labeling and the UV-induced photocleavage for release.
2.1. Bio-orthogonal Labeling via Azide-Alkyne Cycloaddition
The azide group serves as a bio-orthogonal chemical handle. It remains inert to the vast majority of functional groups found in biological systems, ensuring that labeling is highly specific to a target molecule that has been metabolically, enzymatically, or chemically engineered to contain an alkyne group. The most common reaction is the CuAAC, which proceeds rapidly and efficiently under mild, aqueous conditions to form a stable triazole linkage.
2.2. Photocleavage of the Ortho-Nitrobenzyl Linker
The key to the controlled release functionality of this reagent lies in the ortho-nitrobenzyl (oNB) ester linker. Upon irradiation with UV light, typically at a wavelength of 365 nm, the oNB group undergoes an intramolecular rearrangement. This process is initiated by the excitation of the nitro group, which then abstracts a hydrogen atom from the benzylic carbon. This leads to the formation of an aci-nitro intermediate, which rapidly rearranges to cleave the ester bond, releasing the captured molecule with a carboxyl group and converting the linker into a 2-nitrosobenzaldehyde derivative.[1] This cleavage is highly specific and occurs under neutral pH and room temperature, preserving the integrity of the released biomolecule.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₃₈H₅₁N₇O₉S | [2][3] |
| Molecular Weight | 781.9 g/mol | [2] |
| Purity | >95% | [2] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO, DMF |
Table 2: Quantitative Data on Photocleavage of Ortho-Nitrobenzyl (oNB) Linkers
| Parameter | Value | Conditions | Reference |
| Optimal Cleavage Wavelength | ~365 nm | [4][5] | |
| Cleavage Efficiency | >80% decomposition | 10 minutes of irradiation at 3.5 mW/cm² (365 nm) | [5] |
| Cleavage Efficiency | ~80% release of fluorophore | UV irradiation at 340 nm of immobilized DNA | |
| Quantum Yield (Φ) | 0.01 - 0.3 | Varies with oNB derivative and solvent | [1] |
| Half-life of Cleavage | < 5 minutes | For some oNB derivatives under specific UV exposure | [6] |
Experimental Protocols
Protocol 1: General Protocol for Labeling of an Alkyne-Modified Protein
This protocol describes the general steps for labeling a protein containing an alkyne group with this compound using CuAAC.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(2-carboxyethyl)phosphine (TCEP) or Sodium Ascorbate (reducing agent)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
DMSO or DMF for dissolving the azide reagent
-
Streptavidin-coated magnetic beads or agarose (B213101) resin
-
Wash buffers (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., PBS)
Methodology:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 50 mM stock solution of CuSO₄ in water.
-
Prepare a 50 mM stock solution of THPTA in water.
-
Prepare a fresh 500 mM stock solution of TCEP or Sodium Ascorbate in water.
-
-
Click Chemistry Reaction:
-
In a microcentrifuge tube, combine the alkyne-modified protein (final concentration 1-10 µM) with this compound (final concentration 100-200 µM).
-
Add THPTA to a final concentration of 500 µM.
-
Add CuSO₄ to a final concentration of 100 µM.
-
Initiate the reaction by adding TCEP or Sodium Ascorbate to a final concentration of 1 mM.
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle shaking.
-
-
Removal of Excess Reagents:
-
Remove unreacted biotin-azide and copper catalyst by dialysis, size-exclusion chromatography, or protein precipitation.
-
Protocol 2: Affinity Purification and UV Cleavage of Biotinylated Proteins
This protocol details the capture of the biotinylated protein from Protocol 1 onto streptavidin beads and its subsequent release via UV cleavage.
Materials:
-
Biotinylated protein sample from Protocol 1
-
Streptavidin-coated magnetic beads or agarose resin
-
Binding/Wash Buffer (e.g., PBS, 0.1% Tween-20, pH 7.4)
-
Elution Buffer (e.g., PBS, pH 7.4)
-
UV lamp with an emission maximum at 365 nm (e.g., a handheld UV lamp or a UV transilluminator)
-
Quartz or UV-transparent microcentrifuge tubes or plate
Methodology:
-
Bead Preparation:
-
Wash the streptavidin beads three times with Binding/Wash Buffer according to the manufacturer's instructions.
-
-
Binding of Biotinylated Protein:
-
Incubate the biotinylated protein sample with the washed streptavidin beads for 1 hour at room temperature with gentle rotation.
-
-
Washing:
-
Pellet the beads (using a magnetic rack for magnetic beads or centrifugation for agarose) and discard the supernatant.
-
Wash the beads extensively (at least 5 times) with 1 mL of Binding/Wash Buffer to remove non-specifically bound proteins.
-
-
UV Cleavage:
-
After the final wash, resuspend the beads in a minimal volume of Elution Buffer (e.g., 50-100 µL) in a UV-transparent tube or plate.
-
Place the sample under a 365 nm UV lamp at a close distance (e.g., 1-5 cm). The intensity of the lamp will affect the cleavage time. For a lamp with an intensity of ~3-5 mW/cm², an irradiation time of 10-30 minutes is typically sufficient.
-
During irradiation, it is advisable to gently agitate the sample to ensure uniform exposure of the beads to the UV light.
-
-
Elution and Sample Collection:
-
After UV exposure, pellet the streptavidin beads.
-
Carefully collect the supernatant, which now contains the released protein.
-
The eluted protein is now ready for downstream applications such as SDS-PAGE, Western blotting, or mass spectrometry.
-
Mandatory Visualization
Diagram 1: Chemical Structure and Functional Components
Caption: Functional components of the this compound molecule.
Diagram 2: Mechanism of UV Photocleavage
Caption: Simplified mechanism of ortho-nitrobenzyl ester photocleavage.
Diagram 3: Proximity-Dependent Biotinylation (BioID) Workflow with UV Cleavage
Caption: Experimental workflow for BioID using a photocleavable biotin probe.[7][8]
References
- 1. escholarship.org [escholarship.org]
- 2. researchgate.net [researchgate.net]
- 3. biotin-xx.com [biotin-xx.com]
- 4. Recent Trends in Applying Ortho-Nitrobenzyl Esters for the Design of Photo-Responsive Polymer Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. creative-biolabs.com [creative-biolabs.com]
- 8. beingbioreactive.wordpress.com [beingbioreactive.wordpress.com]
The Strategic Advantage of PEG2 Spacers in Biotin-Azide Linkers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioconjugation and molecular biology, the precise and efficient labeling of biomolecules is paramount. Biotin-azide linkers have emerged as powerful tools for this purpose, leveraging the high-affinity interaction between biotin (B1667282) and avidin (B1170675) or streptavidin for detection and purification. The incorporation of a short polyethylene (B3416737) glycol (PEG) spacer, specifically a PEG2 (diethylene glycol) unit, into these linkers offers significant advantages that enhance their utility in a wide range of applications, from fundamental research to drug development. This technical guide delves into the core benefits of the PEG2 spacer, providing quantitative data, detailed experimental protocols, and visual workflows to empower researchers in their experimental design.
Core Benefits of the PEG2 Spacer
The inclusion of a PEG2 spacer in biotin-azide linkers confers several key benefits that address common challenges in bioconjugation.[1] These advantages stem from the physicochemical properties of the PEG moiety, which is known for its hydrophilicity, flexibility, and biocompatibility.
1. Enhanced Aqueous Solubility:
A primary advantage of the PEG2 spacer is the significant enhancement of the linker's solubility in aqueous buffers.[1][2][3] Biotin itself has limited water solubility, and a non-PEGylated biotin-azide linker can be challenging to work with in biological systems. The hydrophilic nature of the ethylene (B1197577) glycol units in the PEG2 spacer increases the overall polarity of the molecule, facilitating its dissolution and handling in aqueous media commonly used for experiments with proteins, nucleic acids, and cells.[1][2][3] Biotin-PEG2-azide is soluble in water, as well as common organic solvents like DMSO, DCM, and DMF.[3]
2. Reduction of Steric Hindrance:
The PEG2 spacer acts as a flexible arm that physically separates the biotin moiety from the azide (B81097) group and, subsequently, from the molecule to which it is conjugated.[1] This separation is crucial for minimizing steric hindrance, which can otherwise impede the binding of the bulky avidin or streptavidin proteins to the biotin tag.[4] The increased distance and flexibility provided by the PEG2 spacer allow for more efficient binding of avidin/streptavidin, leading to improved detection sensitivity and purification yields.[1][4]
3. Minimized Non-Specific Interactions:
PEGylation is a well-established strategy to reduce non-specific binding of biomolecules to surfaces and other proteins. The hydrophilic PEG2 spacer creates a hydration shell around the linker, which helps to prevent unwanted hydrophobic interactions that can lead to background signal in assays or aggregation of labeled molecules.
4. Biocompatibility:
Polyethylene glycol is widely recognized for its low toxicity and minimal immunogenicity, making it an ideal component for in vivo and in vitro biological applications.[5] The inclusion of a short PEG2 spacer maintains this biocompatibility, ensuring that the linker itself does not interfere with cellular processes or elicit an adverse biological response.
Quantitative Data: The Impact of PEG2 Spacer on Binding Affinity
The reduction in steric hindrance afforded by the PEG2 spacer has a quantifiable impact on the binding kinetics of the biotinylated molecule to its binding partner. A study investigating the effect of PEG linker length on the binding of a biotinylated construct to a monoclonal anti-biotin antibody provides valuable insights into these effects. The dissociation equilibrium constant (Kd), association rate constant (kon), and dissociation rate constant (koff) were determined for linkers with varying PEG lengths.
| Linker | Dissociation Constant (Kd) (nM) |
| Biotin-PEG2 | 14.6 ± 5.77 |
| Biotin-PEG11 | 29.2 ± 6.3 |
| Biotin-PEG45 | 62.6 ± 11.6 |
Table 1: Comparison of dissociation equilibrium constants (Kd) for biotin-PEG linkers of varying lengths binding to a monoclonal anti-biotin antibody. Data from a study on OmpG nanopore sensors.[6] A lower Kd value indicates a stronger binding affinity.
The data clearly demonstrates that the biotin-PEG2 linker exhibits the strongest binding affinity (lowest Kd) among the tested PEG linkers in this specific experimental context.[6] This suggests that while a spacer is beneficial, an excessively long spacer can, in some cases, lead to a decrease in the apparent binding affinity.[6] The PEG2 spacer appears to provide an optimal balance between reducing steric hindrance and maintaining favorable binding kinetics.
Experimental Protocols
The following are detailed methodologies for key experiments utilizing biotin-PEG2-azide linkers.
Protein Labeling via Copper-Catalyzed Click Chemistry (CuAAC)
This protocol describes the labeling of a protein containing an alkyne group with biotin-PEG2-azide.
Materials:
-
Alkyne-modified protein in an appropriate buffer (e.g., phosphate-buffered saline, PBS)
-
Biotin-PEG2-Azide
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Sodium ascorbate (B8700270)
-
Desalting column or dialysis cassette for purification
Methodology:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of Biotin-PEG2-Azide in DMSO.
-
Prepare a 50 mM stock solution of CuSO₄ in deionized water.
-
Prepare a 50 mM stock solution of THPTA in deionized water.
-
Prepare a 100 mM stock solution of sodium ascorbate in deionized water. This solution should be made fresh.
-
-
Labeling Reaction:
-
In a microcentrifuge tube, add the alkyne-modified protein to a final concentration of 1-10 mg/mL.
-
Add the Biotin-PEG2-Azide stock solution to the protein solution to achieve a 5- to 20-fold molar excess over the protein.
-
Premix the CuSO₄ and THPTA solutions in a 1:5 molar ratio to form the copper-ligand complex.
-
Add the copper-ligand complex to the protein-azide mixture to a final copper concentration of 0.1-1 mM.
-
Initiate the click reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.
-
Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be performed at 4°C overnight if the protein is sensitive to room temperature incubation.
-
-
Purification:
-
Remove the excess biotin-PEG2-azide and copper catalyst by passing the reaction mixture through a desalting column (e.g., Sephadex G-25) equilibrated with a suitable buffer (e.g., PBS).
-
Alternatively, purify the labeled protein by dialysis against a large volume of buffer.
-
The biotinylated protein is now ready for downstream applications.
-
Cell Surface Protein Labeling and Detection
This protocol outlines a two-step method for labeling cell surface proteins with biotin-PEG2-azide for subsequent detection. This method requires the metabolic incorporation of an azide-bearing amino acid into the cell surface proteins.
Materials:
-
Cells cultured in appropriate media
-
Azide-modified amino acid (e.g., L-azidohomoalanine, AHA)
-
Biotin-PEG2-Alkyne (for click chemistry reaction with the azide-modified proteins)
-
Click chemistry reaction components (as described in Protocol 1)
-
Streptavidin conjugated to a fluorophore (e.g., Streptavidin-FITC)
-
Phosphate-buffered saline (PBS)
-
Fixation buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (optional, e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
Methodology:
-
Metabolic Labeling:
-
Culture cells in a methionine-free medium supplemented with AHA for a period sufficient to allow incorporation into newly synthesized proteins (typically 12-24 hours).
-
-
Click Chemistry Labeling:
-
Wash the cells three times with PBS.
-
Perform the click chemistry reaction by incubating the cells with a reaction cocktail containing Biotin-PEG2-Alkyne, copper sulfate, a copper-chelating ligand, and sodium ascorbate in PBS for 30-60 minutes at room temperature. Note: For live-cell labeling, copper-free click chemistry using a cyclooctyne-modified biotin linker is recommended to avoid copper-induced cytotoxicity.
-
-
Cell Fixation and Permeabilization (Optional):
-
Wash the cells three times with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
If intracellular targets are to be stained, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
-
Detection:
-
Wash the cells three times with PBS.
-
Block non-specific binding by incubating the cells with 1% BSA in PBS for 30 minutes.
-
Incubate the cells with a solution of streptavidin-fluorophore conjugate in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
The cells are now ready for analysis by fluorescence microscopy or flow cytometry.
-
Visualizing Workflows and Signaling Pathways
The use of biotin-PEG2-azide linkers is integral to various complex biological workflows. Graphviz diagrams can effectively illustrate these processes.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. UV Cleavable Biotin-PEG2-Azide, 1192802-98-4 | BroadPharm [broadpharm.com]
- 3. Biotin-PEG2-azide, 945633-30-7 | BroadPharm [broadpharm.com]
- 4. Basic studies on heterobifunctional biotin-PEG conjugates with a 3-(4-pyridyldithio)propionyl marker on the second terminus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Functionalization of Biotinylated Polyethylene Glycol on Live Magnetotactic Bacteria Carriers for Improved Stealth Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tuning the selectivity and sensitivity of an OmpG nanopore sensor by adjusting ligand tether length - PMC [pmc.ncbi.nlm.nih.gov]
The 'Click' Revolution: An In-depth Technical Guide to Azide-Alkyne Cycloaddition Chemistry
For Researchers, Scientists, and Drug Development Professionals
The advent of "click chemistry" has transformed the landscape of chemical synthesis, offering a powerful toolkit for the rapid, reliable, and selective formation of complex molecular architectures from simple building blocks. At the heart of this revolution lies the azide-alkyne cycloaddition, a reaction celebrated for its high yields, broad scope, and benign reaction conditions. This technical guide provides a comprehensive overview of the core principles, mechanistic intricacies, and practical applications of both the copper-catalyzed (CuAAC) and strain-promoted (SPAAC) variants of this remarkable reaction, with a focus on their utility in drug discovery and bioconjugation.
Core Principles: A Tale of Two Clicks
The foundation of azide-alkyne click chemistry is the Huisgen 1,3-dipolar cycloaddition, a reaction between an azide (B81097) and an alkyne to form a stable triazole ring.[1] However, the thermal version of this reaction requires elevated temperatures and often results in a mixture of 1,4- and 1,5-disubstituted regioisomers, limiting its practicality.[2] The genius of click chemistry lies in two key innovations that overcome these limitations: the use of a copper(I) catalyst and the application of ring strain.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Introduced independently by the groups of Sharpless and Meldal, this reaction utilizes a copper(I) catalyst to dramatically accelerate the cycloaddition and, crucially, to exclusively yield the 1,4-disubstituted triazole isomer.[3][4] The reaction is robust, tolerates a wide range of functional groups, and can often be performed in aqueous media, making it exceptionally versatile for a multitude of applications.[5]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): Recognizing the potential cytotoxicity of the copper catalyst in biological systems, Carolyn Bertozzi and her group developed a copper-free alternative.[6] SPAAC employs a cyclooctyne (B158145), a highly strained eight-membered ring containing an alkyne. The inherent ring strain of the cyclooctyne provides the driving force for the reaction with an azide, proceeding rapidly at physiological temperatures without the need for a catalyst.[7] This bioorthogonal nature makes SPAAC an invaluable tool for studying biological processes in living organisms.[8]
Reaction Mechanisms Visualized
The distinct mechanisms of CuAAC and SPAAC are central to their unique characteristics and applications.
Figure 1: Simplified mechanism of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
In the CuAAC reaction (Figure 1), the copper(I) catalyst first reacts with the terminal alkyne to form a copper acetylide intermediate. This intermediate then coordinates with the azide, leading to the formation of a six-membered copper-containing ring, which subsequently undergoes reductive elimination to yield the stable 1,4-disubstituted triazole product and regenerate the Cu(I) catalyst.
Figure 2: Simplified mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
The mechanism of SPAAC (Figure 2) is a concerted [3+2] cycloaddition, meaning the new bonds are formed in a single step through a cyclic transition state.[5] The high degree of ring strain in the cyclooctyne significantly lowers the activation energy of this process, allowing the reaction to proceed rapidly without the need for a catalyst.[7]
Quantitative Data for Comparison
The choice between CuAAC and SPAAC, and the specific reagents used, often depends on the desired reaction kinetics and the sensitivity of the molecular system. The following tables provide a comparative summary of quantitative data for both reactions.
Table 1: Second-Order Rate Constants for SPAAC with Various Cyclooctynes
The reactivity of different cyclooctynes in SPAAC reactions varies significantly, primarily due to differences in ring strain and electronic factors. This table summarizes the second-order rate constants (k) for the reaction of various cyclooctynes with a model azide (benzyl azide) at or near room temperature.
| Cyclooctyne | Abbreviation | Second-Order Rate Constant (M⁻¹s⁻¹) |
| Bicyclo[6.1.0]nonyne | BCN | ~0.06 - 0.1 |
| Dibenzocyclooctyne | DIBO | ~0.3 - 0.7 |
| Dibenzocyclooctynol | DBCO | ~0.6 - 1.0 |
| Azacyclooctyne | AZA | Varies with substitution |
| Difluorinated cyclooctyne | DIFO | ~0.076 |
| Biarylazacyclooctynone | BARAC | Highly reactive, varies with structure |
Note: Reaction rates can be influenced by the specific azide used, solvent, and temperature.
Table 2: Performance of Common CuAAC Catalytic Systems
The efficiency of the CuAAC reaction is highly dependent on the choice of copper source, accelerating ligand, and solvent. This table provides a comparative overview of common catalytic systems for the reaction between benzyl (B1604629) azide and phenylacetylene.
| Copper Source | Ligand | Solvent | Reaction Time | Yield (%) |
| CuI (ligand-free) | None | Cyrene™ | 0.5 h | Low |
| CuBr (ligand-free) | None | Neat | 5 min | <10 |
| [Cu₂(μ-Br)₂(ᵗBuImCH₂pyCH₂NEt₂)]₂ | NHC-based | Neat | 5 min | >99 |
| CuSO₄·5H₂O / Sodium Ascorbate (B8700270) | THPTA | Water | 1-4 h | High |
| CuSO₄·5H₂O / Sodium Ascorbate | TBTA | tBuOH/H₂O (1:1) | 1-12 h | High |
| Cu(OAc)₂ | Hydrazine | Water | Varies | Good to Excellent |
| Copper Nanoparticles | None | Water | Varies | High |
Note: Catalyst loading, temperature, and substrate concentrations can significantly impact reaction outcomes.[5]
Experimental Protocols
The following sections provide detailed, generalized protocols for performing CuAAC and SPAAC reactions. It is crucial to note that optimization of reaction conditions (e.g., reagent concentrations, reaction time, and temperature) may be necessary for specific substrates and applications.
Protocol 1: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is suitable for the conjugation of small molecules in solution.
Materials:
-
Azide-functionalized molecule
-
Alkyne-functionalized molecule
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)
-
Sodium Ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Solvent (e.g., 1:1 t-BuOH/H₂O, DMF, DMSO)
Procedure:
-
Dissolve the azide (1.0 equivalent) and alkyne (1.0-1.2 equivalents) in the chosen solvent in a reaction vessel.
-
In a separate microcentrifuge tube, prepare the catalyst premix by combining the CuSO₄ and THPTA/TBTA stock solutions in a 1:5 molar ratio. Allow this mixture to stand for 1-2 minutes.
-
Add the catalyst premix to the reaction mixture containing the azide and alkyne.
-
Initiate the reaction by adding a freshly prepared solution of sodium ascorbate (typically 5-10 equivalents).
-
Stir the reaction at room temperature for 1-12 hours.
-
Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the reaction can be quenched by adding EDTA to chelate the copper catalyst.
-
Purify the product using standard methods like column chromatography or extraction.
Protocol 2: General Procedure for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Protein Labeling
This protocol outlines a general method for labeling an azide-modified protein with a cyclooctyne-containing probe.
Materials:
-
Purified azide-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)
-
Cyclooctyne-functionalized probe (e.g., DBCO-fluorophore) dissolved in a compatible solvent (e.g., DMSO)
-
Size-exclusion chromatography (SEC) column or dialysis membrane for purification
Procedure:
-
Determine the concentration of the azide-modified protein solution using a standard protein assay.
-
To the protein solution, add the cyclooctyne-functionalized probe. A 2-10 fold molar excess of the cyclooctyne probe over the protein is a common starting point. The final concentration of the organic solvent (e.g., DMSO) should be kept low (ideally <5% v/v) to maintain protein stability.
-
Gently mix the reaction components and incubate at room temperature for 4-12 hours or at 4°C for 12-24 hours. The optimal incubation time will depend on the specific cyclooctyne and protein.
-
Monitor the labeling efficiency using techniques such as SDS-PAGE (by observing a shift in the protein's molecular weight or by fluorescence imaging if a fluorescent probe is used) or mass spectrometry.
-
Once the desired level of labeling is achieved, remove the excess, unreacted probe and other small molecules by size-exclusion chromatography or dialysis.
-
The purified, labeled protein is now ready for downstream applications.
Visualizing Workflows and Relationships
Figure 3: General experimental workflow for azide-alkyne click chemistry.
The general workflow for both CuAAC and SPAAC follows a similar logical progression, as illustrated in Figure 3. The key difference lies in the catalyst preparation and addition step, which is omitted in SPAAC.
Figure 4: Logical relationships in azide-alkyne click chemistry and its applications.
Figure 4 illustrates the hierarchical relationship between the overarching concept of azide-alkyne click chemistry, its two primary modalities (CuAAC and SPAAC), and their major fields of application.
Conclusion
Azide-alkyne click chemistry, in both its copper-catalyzed and strain-promoted forms, has become an indispensable tool for researchers, scientists, and drug development professionals. The reliability, efficiency, and orthogonality of these reactions have enabled unprecedented advancements in the synthesis of novel therapeutics, the development of sophisticated diagnostic tools, and the fundamental study of biological systems. By understanding the core principles, mechanistic details, and practical considerations outlined in this guide, practitioners can effectively harness the power of click chemistry to accelerate their research and development efforts.
References
The Structure and Application of UV Cleavable Biotin Azide: An In-depth Technical Guide
For researchers, scientists, and drug development professionals navigating the complexities of molecular biology and proteomics, the ability to isolate and identify specific biomolecules is paramount. Affinity purification, a technique that relies on the highly specific and robust interaction between biotin (B1667282) and streptavidin, is a cornerstone of these efforts. However, the very strength of this interaction poses a significant challenge: the harsh conditions often required for elution can denature or damage the captured biomolecules. UV cleavable biotin azide (B81097) emerges as an elegant solution to this problem, offering a versatile tool for the efficient capture and gentle release of target molecules. This guide provides a comprehensive overview of the structure, properties, and applications of this innovative reagent.
Core Structure and Functionality
UV cleavable biotin azide is a trifunctional molecule meticulously designed for bio-orthogonal labeling and subsequent purification. Its architecture can be deconstructed into three key components: a biotin moiety for high-affinity capture, a terminal azide group for covalent attachment to target molecules, and a central photocleavable linker that enables on-demand release.[1][2]
The general structure typically consists of five parts:
-
Biotin Moiety: This vitamin H derivative exhibits an exceptionally strong and specific interaction with streptavidin and avidin (B1170675) proteins (Kd ≈ 10⁻¹⁵ M), forming the basis for its use in affinity purification.
-
Spacer Arm: Often a polyethylene (B3416737) glycol (PEG) linker, this component enhances the solubility of the entire reagent in aqueous buffers and provides spatial separation between the biotin and the target molecule, minimizing steric hindrance and ensuring efficient binding to streptavidin-coated supports.[3]
-
Photocleavable (PC) Linker: The lynchpin of this technology, the PC linker is typically based on a 2-nitrobenzyl group.[2][4] This aromatic compound is stable under normal laboratory conditions but undergoes rapid cleavage upon exposure to UV light, usually in the range of 340-365 nm.[4][5]
-
Second Spacer Arm: Another spacer can be present between the photocleavable linker and the reactive group.
-
Azide Group (-N3): This functional group serves as a chemical handle for attaching the biotin tag to a target biomolecule. The azide group readily participates in highly efficient and specific "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC), with alkyne- or cyclooctyne-modified biomolecules, respectively.[3][6]
Quantitative Properties of UV Cleavable Biotin Azide Reagents
The efficiency of photocleavage and the nature of the residual molecular fragment are critical parameters for the successful application of these reagents. While a direct comparative study of all commercially available reagents is not available, the following table summarizes key quantitative data for representative UV cleavable biotin azide products.
| Property | Value | Source |
| Optimal Cleavage Wavelength | 340-365 nm | [4][5] |
| Cleavage Efficiency | >90% in 5-25 minutes | [7] |
| Molecular Weight of Residual Tag | 100.7 Da | [8][9] |
| Molecular Weight of Residual Tag (alternative) | 143 Da | [2] |
Experimental Protocol: Affinity Purification of a Protein Complex
The following protocol outlines a general workflow for the enrichment of a protein of interest and its interacting partners using a UV cleavable biotin azide reagent.
Materials
-
Cells expressing an alkyne-tagged "bait" protein
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
UV cleavable biotin azide
-
Click chemistry reagents (e.g., copper(II) sulfate, a reducing agent like sodium ascorbate, and a copper-chelating ligand like TBTA for CuAAC)
-
Streptavidin-coated magnetic beads or agarose (B213101) resin
-
Wash buffers (e.g., PBS with varying salt concentrations and detergents)
-
Elution buffer (e.g., PBS or Tris buffer)
-
UV lamp with an emission peak at ~365 nm (e.g., a Black Ray UV lamp)
Procedure
-
Cell Lysis: Harvest cells expressing the alkyne-tagged bait protein and lyse them in an appropriate lysis buffer to release the cellular proteins. Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the soluble proteins.
-
Click Chemistry Labeling: a. To the cell lysate, add the UV cleavable biotin azide to a final concentration of 50-100 µM. b. If using CuAAC, prepare a fresh solution of the copper catalyst by mixing copper(II) sulfate, the reducing agent, and the ligand. Add this catalyst solution to the lysate. c. Incubate the reaction mixture for 1-2 hours at room temperature with gentle rotation to allow for the covalent attachment of the biotin tag to the bait protein and any crosslinked interacting partners.
-
Affinity Capture: a. Equilibrate the streptavidin-coated beads by washing them several times with the lysis buffer. b. Add the biotin-labeled lysate to the equilibrated beads and incubate for 1-2 hours at 4°C with gentle rotation to allow for the capture of the biotinylated protein complexes.
-
Washing: a. Pellet the beads using a magnet or by centrifugation and discard the supernatant. b. Wash the beads extensively with a series of wash buffers to remove non-specifically bound proteins. A typical washing series might include:
- Wash 1: Lysis buffer
- Wash 2: High-salt buffer (e.g., PBS with 500 mM NaCl)
- Wash 3: Low-salt buffer (e.g., PBS)
-
Photocleavage and Elution: a. After the final wash, resuspend the beads in a suitable elution buffer. b. Place the bead suspension under a UV lamp (365 nm). The distance from the lamp and the irradiation time will need to be optimized, but a starting point is typically 5-15 minutes at a distance of 5-10 cm.[10] Ensure the sample is kept cool during irradiation to prevent denaturation. c. After irradiation, pellet the beads and carefully collect the supernatant, which now contains the eluted protein complex, free from the biotin tag.
-
Downstream Analysis: The eluted proteins can now be analyzed by various methods, such as SDS-PAGE followed by silver staining or Western blotting, or more comprehensively by mass spectrometry-based proteomics to identify the bait protein and its interaction partners.
Visualization of Experimental Workflow
The following diagrams illustrate the key steps in the application of UV cleavable biotin azide for affinity purification.
Conclusion
UV cleavable biotin azide represents a significant advancement in the field of affinity purification and proteomics. By combining the high specificity of the biotin-streptavidin interaction with the gentle and precise control of photocleavage, this reagent empowers researchers to isolate and study biomolecules with greater efficiency and fidelity. The ability to elute targets under mild, reagent-free conditions minimizes the risk of denaturation and preserves the integrity of protein complexes, opening new avenues for understanding complex biological systems. As research continues to demand more sophisticated tools for molecular analysis, the utility of UV cleavable biotin azide and related technologies is poised to become even more indispensable.
References
- 1. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cleavable Biotin Probes for Labeling of Biomolecules via the Azide – Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. UV Cleavable Biotin-PEG2-Azide - Creative Biolabs [creative-biolabs.com]
- 4. Design and synthesis of a photocleavable biotinylated nucleotide for DNA analysis by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5′ end of DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lifetein.com [lifetein.com]
- 7. interchim.fr [interchim.fr]
- 8. vectorlabs.com [vectorlabs.com]
- 9. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 10. Wavelength Controlled Photocleavage for Orthogonal and Sequential Release of Multiple Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Labeling Proteins with UV Cleavable Biotin-PEG2-Azide
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the selective labeling of proteins using a UV Cleavable Biotin-PEG2-Azide probe. This technique leverages the highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry," to attach a biotin (B1667282) tag to a target protein. The incorporated photocleavable linker allows for the mild release of the captured protein and its interacting partners from streptavidin affinity matrices upon exposure to UV light, making it an invaluable tool for proteomics, protein-protein interaction studies, and drug target identification.
Introduction
The covalent labeling of proteins with biotin is a cornerstone technique in life sciences, enabling their detection, purification, and analysis. Traditional methods for eluting biotinylated proteins from streptavidin supports often require harsh denaturing conditions, which can disrupt protein complexes and interfere with downstream applications. The use of a UV cleavable linker circumvents this limitation by allowing for the gentle release of the target protein under physiological conditions.[1][2]
The this compound reagent contains three key functional components:
-
Biotin: A high-affinity ligand for streptavidin, enabling robust affinity purification.
-
Photocleavable Linker: A nitrobenzyl-based linker that can be cleaved upon exposure to UV light (typically around 365 nm).[3][4]
-
Azide (B81097) Group: A bioorthogonal handle for the specific and efficient covalent attachment to alkyne-modified proteins via CuAAC.
This protocol is designed for researchers who have already prepared a protein of interest containing an alkyne group, for instance, through the incorporation of a non-canonical amino acid like L-azidohomoalanine (AHA) or by chemical modification.
Principle of the Method
The workflow for labeling and isolating proteins using this compound involves three main stages:
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The azide group on the biotin probe reacts specifically with the alkyne group on the target protein in the presence of a copper(I) catalyst. This forms a stable triazole linkage.
-
Streptavidin Affinity Purification: The biotinylated protein is captured from a complex mixture using streptavidin-coated beads. The high affinity of the biotin-streptavidin interaction ensures efficient and specific enrichment.
-
UV Cleavage and Elution: After washing away non-specifically bound proteins, the beads are irradiated with UV light at 365 nm. This cleaves the photocleavable linker, releasing the protein of interest and its binding partners for downstream analysis.
Materials and Reagents
Reagents for CuAAC Reaction
-
Alkyne-modified protein of interest in a suitable buffer (e.g., PBS, pH 7.4). Note: Avoid buffers containing chelating agents like EDTA or high concentrations of reducing agents during the click reaction.
-
This compound
-
Copper(II) Sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper(I)-stabilizing ligand
-
Sodium Ascorbate (B8700270) (freshly prepared)
-
DMSO (optional, for dissolving the biotin-azide probe)
Reagents for Affinity Purification
-
Streptavidin-coated magnetic beads or agarose (B213101) resin
-
Wash Buffer 1 (e.g., PBS with 0.1% Tween 20)
-
Wash Buffer 2 (e.g., High-salt buffer: 50 mM Tris-HCl, 1 M NaCl, pH 7.5)
-
Wash Buffer 3 (e.g., PBS)
Equipment
-
UV lamp with an emission maximum at 365 nm
-
Reaction tubes (e.g., microcentrifuge tubes)
-
Magnetic rack (for magnetic beads) or centrifuge (for agarose resin)
-
Standard laboratory equipment (pipettes, vortexer, etc.)
Experimental Protocols
Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is a general guideline and may require optimization depending on the specific protein and experimental goals.
-
Prepare Stock Solutions:
-
This compound: Prepare a 10 mM stock solution in DMSO or an appropriate aqueous buffer.
-
Copper(II) Sulfate (CuSO₄): Prepare a 50 mM stock solution in deionized water.
-
THPTA: Prepare a 100 mM stock solution in deionized water.
-
Sodium Ascorbate: Prepare a 100 mM stock solution in deionized water immediately before use.
-
-
Set up the Click Reaction:
-
In a microcentrifuge tube, combine the following reagents in the order listed. The final volume can be adjusted as needed.
-
| Reagent | Stock Concentration | Final Concentration | Volume for 100 µL Reaction |
| Alkyne-Protein | 1-10 mg/mL | 1-10 µM | Variable |
| This compound | 10 mM | 100-200 µM | 1-2 µL |
| CuSO₄:THPTA (1:5 molar ratio, premixed) | 10 mM CuSO₄, 50 mM THPTA | 1 mM CuSO₄, 5 mM THPTA | 10 µL |
| Sodium Ascorbate | 100 mM (fresh) | 5 mM | 5 µL |
| Reaction Buffer (e.g., PBS) | - | - | To 100 µL |
-
Incubation:
-
Incubate the reaction mixture for 1-2 hours at room temperature or 4°C, protected from light. Longer incubation times may be necessary for less reactive alkyne sites.
-
-
Removal of Excess Reagents (Optional but Recommended):
-
Excess biotin-azide and copper can be removed by dialysis, buffer exchange using a desalting column, or protein precipitation (e.g., with acetone (B3395972) or methanol/chloroform).
-
Protocol for Streptavidin Affinity Purification
-
Bead Preparation:
-
Resuspend the streptavidin beads and transfer the desired amount to a new tube.
-
Wash the beads three times with Wash Buffer 1. For each wash, resuspend the beads, incubate for 2 minutes, and then separate the beads from the buffer using a magnetic rack or centrifugation.
-
-
Binding of Biotinylated Protein:
-
Add the click-labeled protein sample to the washed streptavidin beads.
-
Incubate for 1-2 hours at 4°C with gentle rotation to allow for efficient binding.
-
-
Washing:
-
Separate the beads from the supernatant (which contains unbound proteins).
-
Perform a series of washes to remove non-specifically bound proteins:
-
Two washes with Wash Buffer 1.
-
Two washes with Wash Buffer 2 (high-salt).
-
Two washes with Wash Buffer 3 (PBS).
-
-
For each wash, resuspend the beads in 1 mL of the respective buffer, incubate for 5 minutes, and then separate the beads.
-
Protocol for UV Cleavage and Elution
-
Resuspension for Cleavage:
-
After the final wash, resuspend the beads in a suitable buffer for UV cleavage (e.g., 50-100 µL of 50 mM Tris-HCl, pH 7.5).
-
-
UV Irradiation:
-
Elution:
-
After irradiation, separate the beads using a magnetic rack or centrifugation.
-
Carefully collect the supernatant, which now contains the cleaved protein and its interacting partners.
-
The eluted proteins are now ready for downstream analysis, such as SDS-PAGE, Western blotting, or mass spectrometry.
-
Data Presentation
Table 1: Recommended Reagent Concentrations for CuAAC Reaction
| Component | Recommended Stock Concentration | Recommended Final Concentration | Molar Ratio (to Protein) |
| Alkyne-Protein | 1-10 mg/mL | 1-10 µM | 1 |
| This compound | 10-20 mM | 100-500 µM | 10-50 |
| Copper(II) Sulfate (CuSO₄) | 50 mM | 0.5-1 mM | 50-100 |
| THPTA Ligand | 100 mM | 2.5-5 mM | 250-500 |
| Sodium Ascorbate | 100 mM (fresh) | 2.5-5 mM | 250-500 |
Table 2: Representative UV Cleavage Efficiency
| UV Exposure Time (minutes) at 365 nm | Cleavage Efficiency (%) |
| 0 | 0 |
| 5 | 75-85 |
| 10 | 90-95 |
| 20 | >98 |
| 30 | >99 |
Note: Cleavage efficiency should be optimized for your specific experimental setup (UV lamp intensity, distance, sample volume).
Visualization of Workflows and Pathways
Experimental Workflow
Caption: Workflow for protein labeling, purification, and UV cleavage.
Application Example: Investigating EGFR Signaling Pathway
This technique can be used to identify proteins that interact with the Epidermal Growth Factor Receptor (EGFR) upon ligand binding. An alkyne-modified EGFR can be expressed in cells, which are then stimulated with EGF. The cell lysate is then subjected to the biotin labeling and purification protocol to isolate EGFR and its binding partners.
Caption: Simplified EGFR signaling pathway highlighting potential interaction partners.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low or no biotinylation | Inefficient click reaction. | - Ensure the sodium ascorbate solution is freshly prepared. - Increase the concentration of the biotin-azide probe and/or the copper catalyst. - Optimize the reaction time and temperature. - Ensure the protein buffer is free of chelators or high concentrations of reducing agents. |
| Inaccessible alkyne group. | - If possible, redesign the protein to place the alkyne tag in a more solvent-exposed region. | |
| High background after affinity purification | Non-specific binding to beads. | - Increase the number and stringency of the wash steps. - Add a non-ionic detergent (e.g., 0.1% Tween 20) to the wash buffers. - Include a pre-clearing step by incubating the lysate with unconjugated beads before adding the streptavidin beads. |
| Low yield of cleaved protein | Incomplete UV cleavage. | - Increase the UV irradiation time or decrease the distance to the UV source. - Ensure the bead suspension is well-mixed during irradiation to allow for uniform exposure. - Check the age and output of the UV lamp. |
| Protein precipitation during cleavage. | - Perform the UV cleavage on ice. - Use a buffer that is known to be optimal for the stability of your protein of interest. |
Conclusion
The use of this compound provides a powerful and versatile method for the specific labeling and gentle elution of proteins from complex biological samples. The combination of bioorthogonal click chemistry, high-affinity biotin-streptavidin capture, and mild photocleavage makes this an ideal strategy for a wide range of applications in modern proteomics and drug discovery. Careful optimization of the reaction and cleavage conditions will ensure high yields and purity of the target proteins and their associated complexes.
References
Application Notes and Protocols for Click Chemistry with Biotin-PEG2-Azide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of Biotin-PEG2-Azide in click chemistry reactions, a powerful and versatile tool for the biotinylation of a wide range of molecules. This method offers high specificity and efficiency for labeling biomolecules such as proteins, nucleic acids, and small molecules for subsequent detection, purification, or functional studies.
Click chemistry describes a class of reactions that are rapid, selective, and high-yielding. The most common form used for bioconjugation is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable triazole linkage between an azide (B81097) and a terminal alkyne.[1] A key advantage of this reaction is its bio-orthogonality, meaning the reacting groups are abiotic and do not interfere with native biological functionalities. Biotin-PEG2-azide is a reagent where biotin (B1667282) is attached to an azide group through a hydrophilic polyethylene (B3416737) glycol (PEG) spacer. This PEG linker enhances aqueous solubility and separates the biotin from the target molecule, which can improve its accessibility for binding to avidin (B1170675) or streptavidin.[2][3]
Alternatively, strain-promoted azide-alkyne cycloaddition (SPAAC) can be employed. This copper-free click chemistry variant utilizes a strained cyclooctyne, which reacts spontaneously with an azide, eliminating the need for a potentially cytotoxic copper catalyst and making it ideal for applications in living systems.[4][5][6]
Core Applications:
-
Biotinylation of Proteins and Peptides: Introduce biotin moieties for affinity purification, western blotting, and ELISA.[7]
-
Labeling of Nucleic Acids: Biotinylate DNA and RNA for non-radioactive detection in applications like in situ hybridization and microarray analysis.
-
Modification of Small Molecules: Functionalize small molecule probes for target identification and validation studies.[8]
-
Cell Surface Labeling: Tag cell surface glycans or other molecules for imaging and tracking studies.[5]
I. Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol
This protocol describes the general procedure for labeling an alkyne-containing molecule with Biotin-PEG2-Azide using a copper catalyst.
Experimental Workflow: CuAAC
References
- 1. abpbio.com [abpbio.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Click Chemistry and Radiochemistry: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of Protein Targets of 4-Hydroxynonenal Using Click Chemistry for Ex Vivo Biotinylation of Azido and Alkynyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthetic strategies for the biotinylation of bioactive small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for UV Cleavage of Biotinylated Proteins
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the ultraviolet (UV) light-induced cleavage of photocleavable (PC) biotin (B1667282) linkers to release biotinylated proteins. This technique offers a mild and efficient method for eluting proteins from streptavidin-based affinity purification systems, preserving their native structure and function for downstream applications.
Introduction
The high-affinity interaction between biotin and streptavidin is a cornerstone of many biological assays and purification strategies. However, the harsh conditions typically required to dissociate this complex can denature the target protein. Photocleavable biotin linkers provide an elegant solution by allowing for the release of the biotin tag, and thus the entire protein, upon exposure to UV light, leaving the protein of interest intact.[1][2][3] These linkers commonly incorporate a 2-nitrobenzyl group, which is susceptible to cleavage when irradiated with near-UV light.[4][5] This method is advantageous for applications requiring the recovery of functional proteins, such as in protein-protein interaction studies, mass spectrometry, and the development of biologics.[1][6]
Principle of UV Cleavage
Photocleavable biotin reagents contain a linker arm with a UV-sensitive moiety, most commonly a 2-nitrobenzyl group.[4] When a protein is biotinylated with such a reagent and subsequently captured by streptavidin, it can be released by exposing the complex to UV light at a specific wavelength, typically between 300 and 365 nm.[1][7] The UV energy induces a photochemical reaction that breaks a covalent bond within the linker, detaching the biotin group from the protein.[4][5] The released protein is then free from the streptavidin support and can be collected in its native state.
Quantitative Data Summary
The efficiency of UV cleavage can be influenced by several factors, including the specific photocleavable linker used, the wavelength and intensity of the UV light, the duration of exposure, and the buffer conditions. The following table summarizes quantitative data from various sources on the conditions and efficiencies of UV cleavage.
| Photocleavable Linker Type | UV Wavelength (nm) | UV Source/Intensity | Exposure Time | Cleavage Efficiency | Biomolecule | Reference |
| 2-Nitrobenzyl | ~340 | Not Specified | 10 min | Almost complete | Oligonucleotides | [4][8] |
| 2-Nitrobenzyl | 340 | Not Specified | 10 min | ~80% (immobilized) | Oligonucleotides | [9] |
| Not Specified | 300-350 | Black Ray XX-15 UV lamp (1.1 mW/cm²) | < 4 min | Quantitative | Oligonucleotides | [7] |
| Not Specified | 365 | Low intensity UV lamp | Not Specified | Efficient | Peptides | [1] |
| 1-(2-nitrophenyl)ethyl | ~360 | Not Specified | Not Specified | >75% | RNA/Protein Complexes | [10] |
| Not Specified | 300-350 | Hand-held UV source | Fast | Rapid and quantitative | Oligonucleotides | |
| 2-Nitrobenzyl | 340 | Not Specified | 30 min | Most starting material disappeared | Peptides | |
| 8-quinolinyl benzenesulfonate | 313 | Not Specified | Not Specified | Confirmed by ELISA | Antibody-drug conjugate |
Experimental Protocols
This section provides detailed protocols for the biotinylation of proteins using a photocleavable linker and their subsequent release from streptavidin beads via UV cleavage.
Protocol 1: Biotinylation of Proteins with a Photocleavable NHS-Ester Biotin Linker
This protocol describes the labeling of proteins with primary amines (e.g., lysine (B10760008) residues) using an NHS-ester functionalized photocleavable biotin reagent.
Materials:
-
Purified protein solution (1-10 mg/mL in a suitable buffer, e.g., PBS, pH 7.2-8.0)
-
Photocleavable Biotin NHS-Ester (e.g., NHS-PC-LC-Biotin)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Desalting column or dialysis cassette
-
Reaction buffer: Amine-free buffer such as Phosphate-Buffered Saline (PBS) or Bicarbonate buffer (pH 8.0-8.5)
Procedure:
-
Prepare Protein Sample: Ensure the protein solution is in an amine-free buffer. If necessary, perform buffer exchange using a desalting column or dialysis.
-
Prepare Biotin Reagent: Immediately before use, dissolve the Photocleavable Biotin NHS-Ester in a small amount of DMF or DMSO to create a 10-20 mM stock solution.
-
Biotinylation Reaction: Add a 10- to 20-fold molar excess of the dissolved biotin reagent to the protein solution. The optimal ratio may need to be determined empirically for each protein.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours on ice, with gentle mixing.
-
Removal of Excess Biotin: Remove non-reacted biotin reagent using a desalting column or dialysis against a suitable buffer (e.g., PBS).
-
Confirmation of Biotinylation: The extent of biotinylation can be assessed using a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay or by Western blot analysis with a streptavidin-HRP conjugate.
Protocol 2: UV Cleavage and Release of Biotinylated Proteins from Streptavidin Beads
This protocol details the capture of PC-biotinylated proteins on streptavidin-coated magnetic beads and their subsequent release using UV irradiation.
Materials:
-
PC-biotinylated protein from Protocol 1
-
Streptavidin-coated magnetic beads
-
Binding/Wash Buffer: PBS with 0.05% Tween-20 (PBST)
-
Elution Buffer: A suitable buffer for the downstream application of the protein (e.g., PBS, Tris buffer).
-
UV lamp with an emission peak around 365 nm (e.g., Black Ray XX-15 UV lamp).
-
Microcentrifuge tubes (UV-transparent, if possible, or standard tubes with the cap open during irradiation).
-
Magnetic rack for bead separation.
Procedure:
-
Bead Preparation: Resuspend the streptavidin magnetic beads in their storage buffer. Transfer the desired amount of bead slurry to a microcentrifuge tube. Place the tube on a magnetic rack to pellet the beads and carefully remove the supernatant.
-
Bead Equilibration: Wash the beads twice with 1 mL of Binding/Wash Buffer. After the final wash, resuspend the beads in Binding/Wash Buffer to their original concentration.
-
Binding of Biotinylated Protein: Add the PC-biotinylated protein solution to the equilibrated streptavidin beads. Incubate for 30-60 minutes at room temperature with gentle rotation to allow for binding.
-
Washing: Place the tube on the magnetic rack to capture the beads. Discard the supernatant, which contains unbound protein. Wash the beads three times with 1 mL of Binding/Wash Buffer to remove non-specifically bound proteins.
-
Preparation for UV Cleavage: After the final wash, remove the supernatant and resuspend the beads in the desired volume of Elution Buffer.
-
UV Irradiation: Place the microcentrifuge tube with the bead suspension under the UV lamp. The distance from the lamp and the irradiation time will depend on the lamp's intensity and the specific photocleavable linker. A typical starting point is a 15 cm distance for 5-30 minutes.[7] It is recommended to gently agitate the sample during irradiation to ensure uniform exposure.
-
Elution: After irradiation, place the tube on the magnetic rack to pellet the beads. The supernatant now contains the released, non-biotinylated protein.
-
Collection of Eluted Protein: Carefully collect the supernatant containing the purified protein.
-
Analysis of Elution: Analyze the eluted protein by SDS-PAGE, Western blot, or functional assays to confirm successful cleavage and recovery.
Visualizations
Experimental Workflow for UV Cleavage
Caption: Workflow for the release of biotinylated proteins using UV cleavage.
Signaling Pathway of Photocleavage
Caption: Mechanism of photocleavage for releasing biotinylated proteins.
References
- 1. lifetein.com [lifetein.com]
- 2. Biotinylation | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. goldbio.com [goldbio.com]
- 4. pnas.org [pnas.org]
- 5. Photolabile linkers: exploiting labile bond chemistry to control mode and rate of hydrogel degradation and protein release - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5' end of DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Single-step Purification of Macromolecular Complexes Using RNA Attached to Biotin and a Photo-cleavable Linker [jove.com]
Application Notes and Protocols for UV Cleavable Biotin Capture with Streptavidin Beads
For Researchers, Scientists, and Drug Development Professionals
Introduction
The streptavidin-biotin interaction is one of the strongest non-covalent bonds known in nature, making it an invaluable tool for affinity purification of proteins, nucleic acids, and other biomolecules. However, the strength of this interaction poses a significant challenge for the elution of captured molecules, often requiring harsh denaturing conditions that can compromise downstream applications. Photocleavable (PC) biotin (B1667282) technology offers an elegant solution to this problem. By incorporating a UV-sensitive linker between the biotin moiety and the molecule of interest, captured biomolecules can be gently and efficiently released from streptavidin supports upon exposure to UV light. This method preserves the integrity and functionality of the eluted molecules, making it ideal for sensitive applications such as protein-protein interaction studies, mass spectrometry, and the isolation of active protein complexes.
These application notes provide a detailed protocol for the use of streptavidin beads in conjunction with UV cleavable biotin for the capture and release of biotinylated proteins.
Data Presentation
Streptavidin Bead Binding Capacities
The binding capacity of streptavidin beads can vary depending on the bead matrix, size, and the specific biotinylated molecule being captured. It is always recommended to consult the manufacturer's specifications for the particular beads being used. The table below provides a summary of typical binding capacities for commercially available streptavidin magnetic beads.
| Bead Type | Binding Capacity (Free Biotin) | Binding Capacity (Biotinylated IgG) |
| Streptavidin Magnetic Beads (Generic) | ≥ 12 nmol/mg | ≥ 110 µg/mg[1] |
| High Capacity Streptavidin Magnetic Beads | ≥ 12 nmol/mg | ≥ 110 µg/mg[1] |
| Streptavidin Agarose Beads | > 120 nmol/mL of resin | Varies with protein size[2] |
| NeutrAvidin™ Agarose | Not specified for free biotin | ~30 µg/mg[3] |
UV Cleavage Conditions and Efficiency
The efficiency of UV cleavage depends on the specific photocleavable linker used, the wavelength and intensity of the UV light, and the duration of exposure. Most commercially available PC-biotin reagents utilize a nitrobenzyl linker, which is efficiently cleaved at 360-365 nm.
| Parameter | Recommended Condition | Typical Efficiency |
| UV Wavelength | 360-365 nm | > 90%[4][5] |
| UV Intensity | 1-5 mW/cm² | > 90%[4][5] |
| Exposure Time | 5-25 minutes | > 90%[4][5] |
| Elution Buffer | Non-denaturing buffer (e.g., PBS, Tris) | High recovery of active protein |
Experimental Protocols
This section provides detailed methodologies for the key steps in a typical UV cleavable biotin capture experiment: protein biotinylation, binding to streptavidin beads, washing, and UV elution.
Protocol 1: Protein Biotinylation with Photocleavable Biotin-NHS Ester
This protocol describes the labeling of a purified protein with a primary amine-reactive photocleavable biotin N-hydroxysuccinimide (NHS) ester.
Materials:
-
Purified protein in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
Photocleavable Biotin-NHS Ester (e.g., PC Biotin-NHS Ester)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Desalting column or dialysis cassette for buffer exchange
Procedure:
-
Prepare Protein Sample:
-
Ensure the protein solution is at a concentration of 1-5 mg/mL in an amine-free buffer such as Phosphate Buffered Saline (PBS). Buffers containing Tris or glycine (B1666218) will compete with the labeling reaction and should be avoided.
-
If necessary, perform a buffer exchange using a desalting column or dialysis.
-
-
Prepare PC-Biotin-NHS Ester Solution:
-
Allow the vial of PC-Biotin-NHS Ester to equilibrate to room temperature before opening to prevent moisture condensation.
-
Immediately before use, dissolve the PC-Biotin-NHS Ester in a small amount of anhydrous DMF or DMSO to create a 10-20 mM stock solution. For example, dissolve 1 mg of PC Biotin-NHS Ester (MW ~841 g/mol ) in approximately 120 µL of DMSO.
-
-
Biotinylation Reaction:
-
Add a 10-20 fold molar excess of the dissolved PC-Biotin-NHS Ester to the protein solution. The optimal ratio may need to be determined empirically for each protein.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Remove Excess Biotin:
-
Remove non-reacted PC-Biotin-NHS Ester by buffer exchange using a desalting column or dialysis against a suitable storage buffer (e.g., PBS or Tris-buffered saline).
-
Protocol 2: Capture of PC-Biotinylated Protein with Streptavidin Magnetic Beads
This protocol details the binding of the photocleavable biotin-labeled protein to streptavidin magnetic beads.
Materials:
-
PC-Biotinylated protein from Protocol 1
-
Streptavidin magnetic beads
-
Binding/Wash Buffer (e.g., PBS with 0.05% Tween-20, pH 7.4)
-
Magnetic separation rack
Procedure:
-
Prepare Streptavidin Beads:
-
Resuspend the streptavidin magnetic beads thoroughly by vortexing.
-
Aliquot the desired amount of bead slurry into a microcentrifuge tube.
-
Place the tube on a magnetic rack to pellet the beads and carefully remove the storage buffer.
-
Wash the beads three times with 1 mL of Binding/Wash Buffer. For each wash, remove the tube from the magnetic rack, resuspend the beads, place it back on the rack, and discard the supernatant.
-
-
Binding of Biotinylated Protein:
-
After the final wash, resuspend the beads in a small volume of Binding/Wash Buffer.
-
Add the PC-biotinylated protein sample to the bead suspension.
-
Incubate for 30-60 minutes at room temperature with gentle end-over-end rotation.
-
-
Washing:
-
Place the tube on the magnetic rack and discard the supernatant (unbound fraction).
-
Wash the beads three to five times with 1 mL of Binding/Wash Buffer to remove non-specifically bound proteins.
-
For the final wash, resuspend the beads in a buffer suitable for UV cleavage (e.g., PBS or Tris buffer).
-
Protocol 3: UV Elution of Captured Protein
This protocol describes the release of the captured protein from the streptavidin beads using UV light.
Materials:
-
Streptavidin beads with bound PC-biotinylated protein
-
Elution Buffer (e.g., PBS or 10 mM Tris-HCl, pH 7.5)
-
UV lamp (360-365 nm)
-
Microcentrifuge tubes
Procedure:
-
Prepare for Elution:
-
After the final wash, pellet the beads on a magnetic rack and remove the supernatant.
-
Resuspend the beads in a minimal volume of Elution Buffer (e.g., 50-100 µL).
-
-
UV Exposure:
-
Place the microcentrifuge tube containing the bead suspension under a 360-365 nm UV lamp. For optimal cleavage, ensure the tube is positioned to receive uniform illumination. A handheld UV lamp can be used.[2]
-
Irradiate the sample for 5-25 minutes. The optimal time may need to be determined empirically, but significant elution is typically observed within this timeframe.[4][5] Gentle agitation during irradiation can improve elution efficiency.
-
-
Collection of Eluted Protein:
-
After UV exposure, place the tube on a magnetic rack to pellet the streptavidin beads.
-
Carefully collect the supernatant, which contains the eluted, tag-free protein.
-
The eluted protein is now ready for downstream analysis.
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the streptavidin bead protocol for UV cleavable biotin capture.
References
Application Notes and Protocols for Incorporating Biotin-PEG2-Azide into Synthetic Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotinylation, the process of attaching biotin (B1667282) to a molecule, is a cornerstone technique in life sciences research and drug development. The exceptionally high affinity of biotin for streptavidin (and avidin) provides a powerful and versatile tool for the detection, purification, and immobilization of biomolecules.[1] The use of Biotin-PEG2-Azide allows for the specific incorporation of a biotin moiety into a synthetic peptide via "click chemistry," a highly efficient and bioorthogonal reaction. This modification enables a wide range of applications, from studying protein-protein interactions to developing targeted therapeutics.
These application notes provide a comprehensive overview and detailed protocols for the synthesis, purification, and application of peptides biotinylated with Biotin-PEG2-Azide.
Key Applications of Biotin-PEG2-Azide Labeled Peptides
The incorporation of a biotin-PEG2-azide tag onto a synthetic peptide opens up a multitude of research and development avenues:
-
Protein-Protein Interaction Studies: Biotinylated peptides are extensively used in pull-down assays to identify and validate binding partners from cell lysates or complex protein mixtures.[1][2]
-
Enzyme Assays: They serve as substrates or inhibitors in various enzyme assays, particularly for kinases and phosphatases, facilitating high-throughput screening of compound libraries.[3][4][5]
-
Immunoassays: In techniques like ELISA and Western blotting, biotinylated peptides can be used as antigens to detect and quantify specific antibodies.[1]
-
Affinity Purification: The strong biotin-streptavidin interaction allows for the efficient one-step purification of the peptide or molecules that bind to it.
-
Targeted Drug Delivery: Biotinylation can be used to target drugs to cells that overexpress biotin receptors, a strategy explored in cancer therapy.
-
Cellular Imaging: When combined with fluorescently labeled streptavidin, biotinylated peptides can be used to visualize the localization of their targets within cells.
Experimental Workflow Overview
The overall process for generating and utilizing a biotin-PEG2-azide labeled peptide involves several key stages, from initial synthesis to the final application.
Detailed Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) with an Alkyne-Containing Amino Acid
This protocol describes the synthesis of a peptide containing a propargylglycine (B1618536) residue, which will serve as the handle for the click chemistry reaction. The synthesis is based on the standard Fmoc/tBu strategy.[6][7]
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-protected amino acids (including Fmoc-L-propargylglycine)
-
Coupling reagent: HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Solvent: N,N-Dimethylformamide (DMF)
-
Deprotection solution: 20% piperidine (B6355638) in DMF
-
Washing solvent: Dichloromethane (DCM)
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 1 hour in the synthesis vessel.
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling: a. In a separate vial, dissolve the first Fmoc-amino acid (3 equivalents relative to resin loading), HCTU (3 eq.), and DIPEA (6 eq.) in DMF. b. Pre-activate for 5 minutes. c. Add the activated amino acid solution to the resin and shake for 1-2 hours. d. Wash the resin with DMF and DCM.
-
Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence. Incorporate Fmoc-L-propargylglycine at the desired position for biotinylation.
-
Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection (Step 2).
-
Resin Washing and Drying: Wash the peptide-resin thoroughly with DMF, followed by DCM, and dry under vacuum.
Protocol 2: On-Resin Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This "click" reaction conjugates the Biotin-PEG2-Azide to the alkyne-containing peptide while it is still on the solid support. This method is highly efficient and specific.[8][9][10]
Materials:
-
Alkyne-peptide-resin from Protocol 1
-
Biotin-PEG2-Azide
-
Copper(I) Bromide (CuBr)
-
Ascorbic acid (aqueous solution, 0.1 M)
-
2,6-Lutidine
-
DIPEA
-
Solvent: Dimethyl sulfoxide (B87167) (DMSO)
Procedure:
-
Resin Swelling: Swell the alkyne-peptide-resin in DCM for 10 minutes, then drain.
-
Prepare Reaction Cocktail: a. In a separate vial, dissolve Biotin-PEG2-Azide (5 eq. relative to resin loading) and CuBr (1 eq.) in nitrogen-bubbled DMSO. b. Add 2,6-lutidine (10 eq.) and DIPEA (10 eq.). c. Add aqueous ascorbic acid solution (1 eq.).
-
Click Reaction: Add the reaction cocktail to the swollen resin. Purge the vessel with nitrogen, seal it, and shake gently at room temperature for 16-18 hours.[8]
-
Washing: Filter the resin and wash it sequentially with Isopropanol/DMSO (5:3 v/v), DMF, and DCM.
-
Drying: Dry the biotinylated-peptide-resin under vacuum.
Protocol 3: Peptide Cleavage, Purification, and Characterization
This protocol describes the final steps to obtain the pure, biotinylated peptide.
Materials:
-
Biotinylated-peptide-resin from Protocol 2
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)
-
Cold diethyl ether
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column[11][12]
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Mass spectrometer (e.g., MALDI-TOF or ESI-MS)
Procedure:
-
Cleavage: Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.[13]
-
Precipitation: Filter the cleavage mixture and precipitate the peptide by adding it to cold diethyl ether.
-
Pelleting and Drying: Centrifuge to pellet the peptide, decant the ether, and air-dry the crude peptide pellet.
-
Purification by RP-HPLC: a. Dissolve the crude peptide in a minimal amount of Mobile Phase A. b. Inject the solution onto a C18 column. c. Elute the peptide using a gradient of Mobile Phase B (e.g., 5-65% over 30 minutes). d. Monitor the elution at 214/280 nm and collect the fractions corresponding to the major peak.
-
Characterization by Mass Spectrometry: a. Lyophilize the pure fractions. b. Analyze a small sample by mass spectrometry to confirm the molecular weight of the biotinylated peptide. The observed mass should correspond to the calculated mass of the peptide plus the mass of the reacted Biotin-PEG2-Azide moiety.[14][15]
-
Quantification: Determine the peptide concentration using UV absorbance at 280 nm (if the peptide contains Trp or Tyr) or a colorimetric assay (e.g., BCA assay).
Quantitative Data Presentation
The following tables provide representative data for the synthesis and characterization of a biotinylated peptide. Actual results will vary depending on the peptide sequence and specific experimental conditions.
Table 1: Synthesis and Purification Yields
| Step | Parameter | Typical Value | Notes |
| SPPS & Click Reaction | Crude Peptide Yield | 60-85% | Based on initial resin loading. |
| HPLC Purification | Purity | >95% | Purity is determined by integrating the peak area in the HPLC chromatogram.[16][17][18] |
| Overall | Final Purified Yield | 15-40% | Significant loss occurs during purification. |
Table 2: Characterization and Binding Affinity
| Analysis Method | Parameter | Expected/Typical Value | Reference |
| Mass Spectrometry | Molecular Weight | Calculated MW ± 1 Da | [14][15] |
| Surface Plasmon Resonance (SPR) | Dissociation Constant (Kd) | 10.9 nM | [19][20] |
| Biotin-Streptavidin Interaction | Dissociation Constant (Kd) | ~10⁻¹⁴ - 10⁻¹⁵ M | [1] |
Application Protocols
Protocol 4: Biotinylated Peptide Pull-Down Assay
This protocol outlines a general procedure for using a biotinylated peptide to identify interacting proteins from a cell lysate.[2][21][22]
Materials:
-
Biotinylated peptide
-
Streptavidin-conjugated magnetic beads or agarose (B213101) resin
-
Cell lysate
-
Binding/Wash Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.1% NP-40)
-
Elution Buffer (e.g., 2X SDS-PAGE loading buffer)
-
Microcentrifuge tubes
Procedure:
-
Bead Preparation: Wash the streptavidin beads with Binding/Wash Buffer to remove preservatives.
-
Peptide Immobilization: Incubate the biotinylated peptide with the washed streptavidin beads for 1 hour at 4°C with gentle rotation to allow for binding.
-
Blocking (Optional): Wash the peptide-bead complex to remove unbound peptide and block any remaining biotin-binding sites on the beads with a blocking solution if necessary.
-
Protein Binding: Add the cell lysate to the peptide-bead complex and incubate for 2-4 hours at 4°C with gentle rotation.
-
Washing: Pellet the beads (using a magnet for magnetic beads or centrifugation for agarose) and discard the supernatant. Wash the beads 3-5 times with cold Binding/Wash Buffer to remove non-specifically bound proteins.
-
Elution: Add Elution Buffer to the beads and boil for 5-10 minutes to denature the proteins and release them from the beads.
-
Analysis: Analyze the eluted proteins by SDS-PAGE followed by Coomassie staining or Western blotting. Interacting proteins can be identified by mass spectrometry.
Protocol 5: In Vitro Kinase Assay Using a Biotinylated Peptide Substrate
This protocol describes how to use a biotinylated peptide as a substrate to measure the activity of a specific kinase.[3][4][5]
Materials:
-
Biotinylated peptide substrate
-
Active kinase
-
Kinase Reaction Buffer (specific to the kinase)
-
ATP
-
Streptavidin-coated plate (e.g., for ELISA-based detection)
-
Phospho-specific antibody (for detection)
-
HRP-conjugated secondary antibody
-
TMB substrate
Procedure:
-
Immobilization: Add the biotinylated peptide to the wells of a streptavidin-coated plate and incubate to allow for immobilization. Wash away unbound peptide.
-
Kinase Reaction: a. Prepare a reaction mix containing the kinase in its specific reaction buffer. b. Add ATP to the wells to initiate the phosphorylation reaction. c. Incubate at the optimal temperature for the kinase (e.g., 30°C) for a set period (e.g., 30-60 minutes).
-
Stopping the Reaction: Stop the reaction by adding a solution containing EDTA to chelate Mg²⁺, which is required for kinase activity.
-
Detection of Phosphorylation: a. Wash the wells to remove the kinase and ATP. b. Add a primary antibody that specifically recognizes the phosphorylated form of the peptide substrate. Incubate for 1 hour. c. Wash the wells and add an HRP-conjugated secondary antibody. Incubate for 1 hour. d. Wash the wells and add TMB substrate.
-
Data Analysis: Measure the absorbance at 450 nm. The signal intensity is proportional to the amount of phosphorylated peptide, and thus to the kinase activity.
Signaling Pathway Visualization
Biotinylated peptides are powerful tools for dissecting complex signaling pathways. For example, a biotinylated peptide derived from a known substrate of ERK (Extracellular signal-regulated kinase) can be used to pull down and identify kinases or regulatory proteins involved in the MAPK/ERK pathway.
References
- 1. Biotinylated Peptides for Immunoassays and Drug Discovery - Creative Peptides [creative-peptides.com]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. peptide.com [peptide.com]
- 8. peptide.com [peptide.com]
- 9. Peptide Cyclization and Cyclodimerization by CuI-Mediated Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. qyaobio.com [qyaobio.com]
- 11. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 12. hplc.eu [hplc.eu]
- 13. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. biocat.com [biocat.com]
- 17. jpt.com [jpt.com]
- 18. resolvemass.ca [resolvemass.ca]
- 19. biosensingusa.com [biosensingusa.com]
- 20. biosensingusa.com [biosensingusa.com]
- 21. mdanderson.org [mdanderson.org]
- 22. assets.fishersci.com [assets.fishersci.com]
Application Notes and Protocols for Photo-Release of Captured Biomolecules from Streptavidin Beads
For Researchers, Scientists, and Drug Development Professionals
Introduction
The streptavidin-biotin interaction is one of the strongest known non-covalent biological interactions, with a dissociation constant (Kd) in the order of 10^-15 M. This remarkable affinity has made it an invaluable tool for the capture and immobilization of biotinylated biomolecules such as proteins, nucleic acids, and antibodies. However, the very strength of this interaction poses a significant challenge when the gentle and efficient release of the captured molecule is required for downstream applications. Traditional elution methods often involve harsh denaturing conditions, which can compromise the biological activity of the released molecule.
Photocleavable biotin (B1667282) linkers offer an elegant solution to this problem. These linkers incorporate a light-sensitive moiety between the biotin group and the biomolecule of interest. Upon exposure to a specific wavelength of light, typically in the UV range, the linker is cleaved, releasing the biomolecule in its native, unmodified form. This technology enables the non-destructive and temporally controlled release of captured targets, making it ideal for a wide range of applications, including protein-protein interaction studies, cell sorting, and the purification of sensitive biomolecules.
Principle of Photo-Release
The photo-release strategy involves a three-step process:
-
Biotinylation: The biomolecule of interest is covalently labeled with a photocleavable biotin derivative. This is typically achieved by reacting a functional group on the biomolecule (e.g., a primary amine on a protein) with a reactive ester on the photocleavable biotin linker.
-
Capture: The biotinylated biomolecule is then introduced to streptavidin-coated beads, where the high-affinity interaction leads to its efficient capture and immobilization. Unbound molecules are removed through a series of washing steps.
-
Photo-Release: The streptavidin beads with the captured biomolecule are irradiated with UV light at a specific wavelength (commonly 300-365 nm). The light energy cleaves the photosensitive linker, releasing the biomolecule into the supernatant, while the biotin moiety remains bound to the streptavidin bead.
Data Presentation: Comparison of Photocleavable Linkers
The choice of photocleavable linker can significantly impact the efficiency and kinetics of biomolecule release. The following table summarizes quantitative data for commonly used photocleavable linkers.
| Photocleavable Linker Moiety | Biomolecule | UV Wavelength (nm) | Irradiation Time | Release Efficiency (%) | Reference |
| o-Nitrobenzyl | DNA Oligonucleotide | 300-350 | < 4 min | >95% | [1] |
| o-Nitrobenzyl | DNA Oligonucleotide | 340 | 10 min | Almost complete | [2] |
| 8-Quinolinyl Benzenesulfonate | Antibody-Antigen Complex | 313 | Not specified | Confirmed by ELISA | [3][4] |
| Coumarin | Antibody | 400-450 | < 1 min | ~90% | [5] |
Experimental Protocols
Protocol 1: Biotinylation of Proteins with a Photocleavable Linker
This protocol describes the general procedure for labeling a protein with an NHS-ester functionalized photocleavable biotin linker.
Materials:
-
Purified protein of interest in a suitable buffer (e.g., PBS, pH 7.2-8.0)
-
Photocleavable Biotin-NHS ester
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Desalting column
-
Binding/Wash Buffer (e.g., PBS with 0.05% Tween-20)
Procedure:
-
Protein Preparation: Ensure the protein solution is free of primary amine-containing buffers (e.g., Tris). If necessary, exchange the buffer using a desalting column. The protein concentration should typically be between 1-10 mg/mL.[6]
-
Reagent Preparation: Immediately before use, dissolve the Photocleavable Biotin-NHS ester in anhydrous DMF or DMSO to a concentration of 10-50 mg/mL.[6]
-
Biotinylation Reaction: Add a 10-20 fold molar excess of the dissolved photocleavable biotin reagent to the protein solution. The optimal molar ratio may need to be determined empirically.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.
-
Removal of Excess Biotin: Remove non-reacted photocleavable biotin using a desalting column, exchanging the buffer to the desired Binding/Wash Buffer.[7]
Protocol 2: Capture of Biotinylated Biomolecules on Streptavidin Magnetic Beads
This protocol outlines the steps for capturing biotinylated proteins or nucleic acids using streptavidin-coated magnetic beads.
Materials:
-
Biotinylated biomolecule (from Protocol 1 or a biotinylated nucleic acid)
-
Streptavidin Magnetic Beads
-
Binding/Wash Buffer (for proteins: 1X PBS, pH 7.4; for nucleic acids: 10 mM Tris-HCl pH 7.5, 1 M NaCl, 1 mM EDTA)[8]
-
Magnetic separation rack
Procedure:
-
Bead Preparation: Vortex the streptavidin magnetic beads to ensure they are fully resuspended.[8]
-
Transfer the desired volume of beads to a clean tube. The binding capacity of the beads should be considered (e.g., some beads bind approximately 30 µg of biotinylated antibody per milligram of beads).[8]
-
Place the tube on a magnetic rack to pellet the beads and carefully remove the storage buffer.[8]
-
Bead Equilibration: Remove the tube from the magnetic rack and add Binding/Wash Buffer. Mix thoroughly. Pellet the beads again using the magnetic rack and discard the supernatant. Repeat this wash step two more times for a total of three washes.[8]
-
Binding: Add the biotinylated biomolecule solution to the equilibrated beads.
-
Incubate for 30-60 minutes at room temperature with gentle end-over-end rotation.[8][9]
-
Washing: Pellet the beads on the magnetic rack and remove the supernatant. Wash the beads three times with Binding/Wash Buffer to remove any non-specifically bound molecules.[8]
Protocol 3: Photo-Release of Captured Biomolecules
This protocol details the procedure for releasing the captured biomolecules from the streptavidin beads using UV irradiation.
Materials:
-
Streptavidin beads with captured biotinylated biomolecule
-
Release Buffer (e.g., PBS or other buffer compatible with the downstream application)
-
UV lamp with a peak emission between 300-365 nm (e.g., a transilluminator or a dedicated UV crosslinker)
-
Microcentrifuge tubes or a quartz cuvette
Procedure:
-
Resuspension: After the final wash in the capture protocol, resuspend the beads in a suitable volume of Release Buffer.
-
UV Irradiation Setup: Transfer the bead suspension to a UV-transparent container (e.g., a thin-walled microcentrifuge tube or a quartz cuvette). Place the container directly under the UV lamp. The distance from the light source to the sample should be minimized and kept consistent.
-
Photocleavage: Irradiate the sample with UV light (300-365 nm) for a duration determined by the specific photocleavable linker and the light intensity (typically ranging from 1 to 20 minutes). Gentle mixing during irradiation can improve cleavage efficiency.
-
Collection of Released Biomolecule: After irradiation, pellet the streptavidin beads using the magnetic rack.
-
Carefully collect the supernatant, which now contains the released, unmodified biomolecule.
-
The released biomolecule is now ready for downstream applications such as functional assays, mass spectrometry, or further analysis.
Visualizations
Experimental Workflow
Caption: General experimental workflow for the photo-release of captured biomolecules.
Proximity-Dependent Biotin Identification (BioID) Signaling Pathway Mapping
Photocleavable linkers are instrumental in advanced proteomics techniques like BioID, which is used to map protein-protein interaction networks in living cells.[10][11][12][13] In a BioID experiment, a protein of interest (the "bait") is fused to a promiscuous biotin ligase (BirA*). This enzyme generates reactive biotin molecules that covalently label nearby proteins (the "prey"). The biotinylated proteins are then captured on streptavidin beads and identified by mass spectrometry. The use of a photocleavable linker allows for the gentle release of these interacting partners for analysis.
The following diagram illustrates a hypothetical signaling pathway for a Receptor Tyrosine Kinase (RTK) that could be elucidated using a BioID approach with photocleavable release.
Caption: Hypothetical RTK signaling pathway mapped using BioID with photocleavable release.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5′ end of DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and synthesis of a photocleavable biotin-linker for the photoisolation of ligand-receptor complexes based on the photolysis of 8-quinolinyl sulfonates in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chemreu.ku.edu [chemreu.ku.edu]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. neb.com [neb.com]
- 9. M-280 Streptavidin - purification of proteins, nucleic acids, protein interaction studies | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. Proximity labeling techniques for protein–protein interaction mapping in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Mapping protein networks in yeast mitochondria using proximity-dependent biotin identification coupled to proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Fundamentals of protein interaction network mapping | Molecular Systems Biology [link.springer.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing UV Exposure for Photocleavable Biotin Cleavage
Welcome to the technical support center for photocleavable (PC) biotin (B1667282) applications. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize the UV cleavage of biotin from their target molecules.
Frequently Asked Questions (FAQs)
Q1: What is the optimal UV wavelength for cleaving PC-biotin linkers?
A1: The optimal wavelength for most commercially available PC-biotin linkers, which commonly use a 2-nitrobenzyl moiety, is in the near-UV range of 300-365 nm.[1][2][3][4] Using a UV source with a peak emission around 365 nm is a common and effective choice.[1][5]
Q2: How long should I expose my sample to UV light for complete cleavage?
A2: The ideal exposure time can vary significantly based on several factors, including the intensity of the UV source, the distance of the sample from the light source, the type of PC linker, and the nature of the molecule it is attached to. For oligonucleotides, complete cleavage can often be achieved in less than 5 minutes.[1] For other molecules, such as DNA nanoparticles, cleavage may plateau after 60 minutes. It is crucial to empirically determine the optimal time for your specific experimental setup.
Q3: Can the UV light damage my protein or nucleic acid sample?
A3: Yes, prolonged exposure to high-intensity UV radiation can potentially damage biomolecules. UV-A light (320-400 nm) can generate reactive oxygen species that may lead to oxidative damage of proteins.[6] For nucleic acids, while the 300-365 nm range is generally considered safer than shorter wavelengths (like 254 nm), there is still a risk of damage with excessive exposure. It is important to use the minimum UV dose required for efficient cleavage to maintain sample integrity.[7]
Q4: What happens to the biotin and the linker after cleavage?
A4: Upon UV exposure, the photocleavable linker is broken. For PC-biotin modifications on the 5'-end of an oligonucleotide, this process releases the oligo with a 5'-phosphate group, which is often suitable for subsequent enzymatic reactions like ligation.[3][4] The biotin moiety remains attached to a fragment of the linker, which is washed away during subsequent purification steps.
Q5: Can I reuse the streptavidin beads after photocleavage?
A5: One of the advantages of photocleavage is that it is a mild elution method that does not denature the streptavidin on the beads. In principle, this allows for the potential reuse of the streptavidin beads, although this should be validated for your specific application to ensure no carryover or loss of binding capacity.
Troubleshooting Guide
Problem 1: Incomplete or No Cleavage of the PC-Biotin Linker
| Possible Cause | Suggested Solution |
| Inadequate UV Wavelength | Verify that your UV lamp's emission spectrum is within the optimal range for your PC-biotin reagent (typically 300-365 nm). |
| Insufficient UV Dose (Intensity x Time) | 1. Decrease Distance: Move the UV source closer to the sample. For example, a distance of 15 cm has been shown to be effective.[1] 2. Increase Exposure Time: Perform a time-course experiment (e.g., 2, 5, 10, 20, 30 minutes) to determine the optimal duration. 3. Check Lamp Age/Intensity: UV lamp intensity decreases over time. If the lamp is old, consider replacing it or measuring its output to ensure it meets the required intensity (e.g., 1-5 mW/cm²). |
| UV-blocking Materials | Ensure that the reaction vessel (e.g., microplate, tube) is made of UV-transparent material. Polystyrene, for example, can block UV light. Use quartz or specialized UV-transparent plastics. |
| Sample Opacity or Concentration | Highly concentrated or opaque solutions can absorb UV light, preventing it from reaching all the PC-biotin linkers. Consider diluting the sample or performing the irradiation in a larger volume with mixing to ensure uniform exposure. |
Problem 2: Low Recovery of the Target Molecule After Cleavage
| Possible Cause | Suggested Solution |
| Non-specific Binding to Beads | 1. Blocking: Ensure that the streptavidin beads were adequately blocked to prevent non-specific binding before introducing your sample. 2. Stringent Washes: Increase the stringency of the wash buffers (e.g., by adding detergents like Tween-20) before the UV cleavage step to remove non-specifically bound molecules. |
| Precipitation of the Target Molecule | After cleavage, the target molecule may precipitate if it is not soluble in the elution buffer. Ensure the buffer composition is appropriate for maintaining the solubility of your molecule. |
| Re-adhesion to the Beads | While unlikely, some molecules may have an affinity for the bead matrix itself. Elute into a fresh tube immediately after UV exposure. |
Problem 3: Evidence of Sample Degradation
| Possible Cause | Suggested Solution |
| Photodamage from Excessive UV Exposure | 1. Optimize UV Dose: Use the minimum UV exposure time and intensity necessary for efficient cleavage, as determined by your optimization experiments. 2. Temperature Control: Use a UV source that does not generate significant heat. If necessary, perform the irradiation on ice or in a temperature-controlled environment to prevent thermal degradation. |
| Formation of Reactive Oxygen Species (ROS) | For sensitive samples, consider de-gassing the buffer or including ROS scavengers, although this may interfere with the cleavage chemistry and should be tested carefully. |
Data Presentation
Table 1: Recommended UV Cleavage Conditions for PC-Biotin on Oligonucleotides
| Parameter | Recommended Value | Source |
| UV Wavelength | 300-350 nm | [1][2][3] |
| Peak Emission | ~365 nm | [1][5] |
| UV Lamp Example | Black Ray XX-15 | [1] |
| Distance from Sample | 15 cm | [1] |
| Intensity | 1.1 mW/cm² | [1] |
| Typical Exposure Time | < 5 minutes | [1] |
Table 2: Comparison of Cleavage Efficiencies for Different Systems
| Molecule Type | Linker Type | UV Wavelength | Exposure Time | Cleavage Efficiency | Source |
| Oligonucleotide | PC-Biotin (5'-end) | 300-350 nm | < 4 minutes | Quantitative | [1] |
| DNA on glass slide | 2-nitrobenzyl | ~340 nm | 2 minutes | ~80% | [8] |
| DNA Nanoparticles | PC-Biotin | 302 nm | 60 minutes | ~57% (plateau) |
Experimental Protocols
Protocol: Optimizing UV Exposure Time for Biotin Cleavage from Streptavidin Beads
-
Immobilization of Biotinylated Molecule: a. Resuspend the streptavidin magnetic beads by vortexing. b. Aliquot the desired amount of beads into a microfuge tube. c. Wash the beads three times with an appropriate binding/wash buffer (e.g., PBS with 0.05% Tween-20). Use a magnetic rack to pellet the beads between washes. d. Incubate the beads with your photocleavable biotin-labeled sample for 30-60 minutes at room temperature with gentle rotation. e. Pellet the beads and wash them three to five times with the binding/wash buffer to remove any unbound molecules.
-
UV Exposure Time Course: a. After the final wash, resuspend the beads in a UV-transparent buffer (e.g., PBS) in a UV-transparent reaction vessel. b. Prepare several identical aliquots of the bead suspension. Keep one aliquot as a "no UV" control. c. Place the aliquots at a fixed distance from the UV lamp (e.g., 15 cm). d. Expose each aliquot to UV light (365 nm) for a different duration (e.g., 0, 2, 5, 10, 15, and 20 minutes).
-
Elution and Analysis: a. After UV exposure, pellet the magnetic beads using a magnetic rack. b. Carefully collect the supernatant, which contains your cleaved target molecule. c. Analyze the amount of eluted molecule in each supernatant using an appropriate method (e.g., SDS-PAGE with silver staining or Western blot for proteins, spectrophotometry for nucleic acids). d. To assess the remaining bound molecule, you can elute it from the beads using a harsh method (e.g., boiling in SDS-PAGE loading buffer) and analyze this fraction as well. e. Determine the shortest UV exposure time that results in the maximum yield of the cleaved molecule with minimal degradation.
Visualizations
References
- 1. PC Biotin (photocleavable) Oligo Modifications from Gene Link [genelink.com]
- 2. sg.idtdna.com [sg.idtdna.com]
- 3. sg.idtdna.com [sg.idtdna.com]
- 4. Photocleavable PC Biotin Oligo Modification [biosyn.com]
- 5. lifetein.com [lifetein.com]
- 6. Acute exposure to ultraviolet radiation targets proteins involved in collagen fibrillogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and synthesis of a photocleavable biotinylated nucleotide for DNA analysis by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5′ end of DNA - PMC [pmc.ncbi.nlm.nih.gov]
how to reduce non-specific binding to streptavidin beads
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions to minimize non-specific binding to streptavidin beads, ensuring high-quality, reliable experimental results.
Troubleshooting Guide: High Non-Specific Binding
This section addresses specific issues you may encounter during your experiments. Follow this guide to diagnose and resolve common problems related to high background and non-specific binding.
Problem: My negative control shows a high signal.
This is a classic sign of non-specific binding, where proteins or other molecules from your sample are binding directly to the beads rather than through a specific biotin-streptavidin interaction.
Answer:
There are several strategies to address this issue, focusing on bead preparation, buffer composition, and sample handling.
-
Inadequate Blocking: The bead surface may have unoccupied sites that can bind proteins non-specifically through hydrophobic or electrostatic interactions.[1]
-
Solution: Ensure your beads are thoroughly blocked before adding your sample. Incubate the beads with a blocking agent like Bovine Serum Albumin (BSA) or casein for at least 30-60 minutes at room temperature.[1] For particularly problematic lysates, consider pre-clearing the sample by incubating it with beads that do not have streptavidin, which will remove molecules that tend to stick to the bead matrix itself.[2]
-
-
Suboptimal Wash Buffer: Your wash buffer may not be stringent enough to remove weakly bound, non-specific proteins.
-
Solution: Optimize your wash buffer. Key additives can disrupt non-specific interactions:
-
Increase Salt Concentration: Adding NaCl (e.g., up to 250-500 mM) can disrupt electrostatic interactions.[3][4][5]
-
Add Detergents: Incorporate a non-ionic detergent like Tween-20 or Triton X-100 (typically 0.01% - 0.1%) to reduce hydrophobic interactions.[6][7][8]
-
Increase Wash Steps: Perform more wash cycles (e.g., 4-6 times) and ensure thorough resuspension of the beads at each step.[9][10]
-
-
-
Sample Properties: The lysate itself may be too concentrated or "sticky."
-
Solution: Reduce the total protein concentration of the lysate used in the pulldown. You can also try transferring the beads to a fresh tube for the final wash step to avoid carrying over proteins stuck to the tube walls.[11]
-
Problem: I see many non-specific bands on my gel/blot after elution.
This indicates that despite capturing your biotinylated target, many other proteins were co-eluted.
Answer:
This issue is often resolved by refining the blocking and washing steps of your protocol.
-
Review Your Blocking Agent: While BSA is common, it may not be optimal for every system.
-
Solution: Test different blocking agents. Non-fat dry milk is a cost-effective alternative, though it contains endogenous biotin (B1667282) and should be avoided in sensitive applications.[1][9] Specialized commercial blocking buffers are also available and can offer superior performance.
-
-
Implement Harsher Wash Conditions: For very strong non-specific interactions, more stringent wash buffers may be necessary.
-
Solution: Consider a series of washes with different buffers to target various types of interactions. For example, a sequence could include a high-salt buffer (e.g., 1M KCl), a high-pH buffer (e.g., 0.1M Na2CO3), and a denaturing buffer (e.g., 2M Urea), followed by washes with a standard buffer to re-equilibrate.[2][6]
-
Below is a troubleshooting decision tree to help guide you through resolving non-specific binding issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of non-specific binding to streptavidin beads?
A: Non-specific binding is primarily caused by two types of molecular interactions:
-
Hydrophobic Interactions: Proteins in your sample can hydrophobically interact with the bead surface or the streptavidin molecule itself.[1]
-
Electrostatic (Charge-based) Interactions: Proteins can also bind to charged regions on the bead surface.[8] Streptavidin itself is a protein that can participate in these interactions, independent of its biotin-binding pocket.
Q2: What is the best blocking agent to use?
A: The ideal blocking agent depends on your specific application.[1]
-
Bovine Serum Albumin (BSA): This is the most common and cost-effective blocking agent. A concentration of 1-5% in a buffer like PBS or TBS is typically effective for blocking hydrophobic sites.[1]
-
Casein or Non-fat Dry Milk: These are also effective protein blockers. However, be aware that milk contains a small amount of endogenous biotin, which can interfere with highly sensitive assays.[1][9]
-
Commercial Blocking Buffers: Many companies offer proprietary blocking buffers that are protein-free and optimized to reduce background in various applications.
-
Free Biotin: In some cases, after binding your biotinylated molecule, you can add free biotin to saturate any remaining unoccupied streptavidin binding pockets. This prevents naturally biotinylated proteins in your lysate from binding.[1][3]
Q3: How can I optimize my wash buffer to reduce background?
A: Optimizing your wash buffer is a critical step. Consider the following modifications:
-
Add Detergents: Include 0.01% to 0.1% of a non-ionic detergent like Tween-20 to disrupt hydrophobic interactions.[1][12]
-
Increase Ionic Strength: Increase the salt (NaCl) concentration to between 150 mM and 500 mM to disrupt charge-based interactions.[4][5]
-
Use a Combination: Often, a combination of both salt and detergent in the wash buffer provides the best results.[1]
Q4: Can I pre-clear my sample to reduce non-specific binding?
A: Yes, pre-clearing is a highly effective strategy. Before adding your streptavidin beads, incubate your cell lysate with unconjugated magnetic or agarose (B213101) beads (the same base matrix as your streptavidin beads).[2] This step captures proteins that would non-specifically bind to the bead matrix, removing them from the lysate before the specific pulldown.
Data Summary Table
While specific quantitative data varies greatly between experiments, the following table summarizes common reagents and their typical working concentrations for reducing non-specific binding.
| Strategy | Reagent | Typical Concentration | Mechanism of Action |
| Blocking | Bovine Serum Albumin (BSA) | 1 - 5% (w/v) | Occupies non-specific protein binding sites.[1] |
| Casein / Non-fat Dry Milk | 0.1 - 3% (w/v) | Occupies non-specific protein binding sites.[1] | |
| Wash Buffer Additive | NaCl | 150 mM - 500 mM | Disrupts electrostatic interactions.[3][4] |
| Tween-20 / Triton X-100 | 0.01 - 0.1% (v/v) | Disrupts hydrophobic interactions.[1][6] | |
| Urea | 2 M | Denaturant for stringent washing.[2][6] | |
| Site Saturation | Free Biotin | ~2 mM | Blocks unoccupied streptavidin sites post-capture.[1][3] |
Experimental Protocols
Detailed Protocol for a Pull-Down Assay with Minimized Non-Specific Binding
This protocol provides a general workflow for capturing a biotinylated molecule from a complex sample (e.g., cell lysate) while incorporating steps to reduce background.
Workflow Diagram:
Methodology:
-
Bead Preparation and Blocking: a. Transfer the desired amount of streptavidin bead slurry to a microcentrifuge tube. b. Place the tube on a magnetic stand and remove the storage buffer. c. Add 1 mL of wash buffer (e.g., PBS with 0.05% Tween-20) and resuspend the beads. Repeat this wash step twice.[1] d. Resuspend the beads in 500 µL of blocking buffer (e.g., 1% BSA in PBS-T). e. Incubate for 30-60 minutes at room temperature with gentle rotation. This step is crucial for occupying non-specific binding sites on the beads.[1] f. After blocking, wash the beads once with 1 mL of binding/wash buffer to remove excess BSA.
-
Binding of Biotinylated Target: a. Resuspend the blocked beads in your sample (e.g., pre-cleared cell lysate containing your biotinylated protein). b. Incubate for 1-4 hours (or overnight) at 4°C with gentle end-over-end rotation. Incubation times should be optimized for your specific interaction.[4]
-
Washing to Remove Non-Specific Binders: a. Place the tube on a magnetic stand and discard the supernatant. b. Perform two washes with 1 mL of a standard wash buffer (e.g., PBS, 150 mM NaCl, 0.05% Tween-20). Resuspend the beads completely during each wash and incubate for 5 minutes before separation.[11] c. Perform two additional washes with 1 mL of a high-stringency wash buffer (e.g., PBS, 500 mM NaCl, 0.1% Tween-20) to remove stubborn non-specific proteins.[4][11] d. Perform one final wash with 1 mL of a buffer without detergent (e.g., PBS) to remove residual salt and detergent that might interfere with downstream applications like mass spectrometry.
-
Elution: a. After the final wash, remove all supernatant. b. Elute the bound molecules by resuspending the beads in 50 µL of 1X SDS-PAGE loading buffer and boiling for 5-10 minutes.[4] The strong streptavidin-biotin bond often requires harsh, denaturing conditions for elution. c. Place the tube on the magnetic stand and carefully collect the supernatant, which contains your eluted proteins. Proceed with your downstream analysis (e.g., Western blotting).
References
- 1. How to Effectively Block Streptavidin Magnetic Beads for Optimal Assay Performance - nanomicronspheres [nanomicronspheres.com]
- 2. Troubleshooting streptavidin enrichment of biotinylated proteins. – P4EU [p4eu.org]
- 3. researchgate.net [researchgate.net]
- 4. ubpbio.com [ubpbio.com]
- 5. bioneer.co.kr [bioneer.co.kr]
- 6. researchgate.net [researchgate.net]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. nicoyalife.com [nicoyalife.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
improving solubility of UV Cleavable Biotin-PEG2-Azide in aqueous buffers
This technical support center provides guidance on improving the solubility of UV Cleavable Biotin-PEG2-Azide in aqueous buffers for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous buffers important?
A1: this compound is a chemical probe used in various bioconjugation and proteomic studies. It contains a biotin (B1667282) group for affinity purification, a PEG (polyethylene glycol) spacer to enhance hydrophilicity, an azide (B81097) group for "click" chemistry reactions, and a UV-cleavable linker that allows for the release of the conjugated molecule under UV light.[1][2][3] Proper dissolution in aqueous buffers is crucial for its effective use in biological experiments, ensuring homogeneity and reactivity with target molecules in their native environment.
Q2: What are the general solubility properties of this compound?
A2: The PEG spacer in the molecule is designed to increase its solubility in aqueous media.[1][2][3] However, like many biotinylated reagents, its solubility in purely aqueous solutions at high concentrations can be limited.[4] It is readily soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF).[5] For a similar compound, Biotin-PEG3-Azide, the solubility in both water and DMSO is reported to be 44.45 mg/mL, which is equivalent to 100 mM.
Q3: Which solvents are recommended for preparing a stock solution?
A3: Anhydrous organic solvents like DMSO or DMF are recommended for preparing concentrated stock solutions. These stock solutions can then be diluted into the desired aqueous buffer.
Q4: How should I store the stock solution of this compound?
A4: Store the vial of the reagent at -20°C with a desiccant, protected from light and moisture.[6] To prevent condensation, allow the vial to equilibrate to room temperature before opening. It is recommended to prepare stock solutions in an anhydrous organic solvent immediately before use. Do not store aqueous solutions of the reagent for extended periods.
Q5: Which aqueous buffers are suitable for working with this compound?
A5: Amine-free buffers are recommended, especially if the subsequent reaction involves amine-reactive chemistry. Suitable buffers include phosphate-buffered saline (PBS), HEPES, and bicarbonate/carbonate buffers.[7]
Q6: Are there any buffers I should avoid?
A6: Yes, avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, as they can compete with the intended reaction, particularly if your workflow involves NHS-ester chemistry.[7]
Troubleshooting Guide
Issue: The compound is not dissolving in my aqueous buffer.
-
Solution 1: Prepare a stock solution in an organic solvent. First, dissolve the this compound in a minimal amount of anhydrous DMSO or DMF. Then, slowly add this stock solution to your aqueous buffer while vortexing to facilitate mixing. The final concentration of the organic solvent in your aqueous buffer should be kept low, typically below 10%, to avoid affecting your biological system.
-
Solution 2: Use a co-solvent system. For challenging applications requiring higher concentrations, a co-solvent system can be employed. A formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline has been shown to solubilize similar compounds at concentrations of at least 2.5 mg/mL.
-
Solution 3: Adjust the pH. The solubility of biotin and its derivatives can be influenced by pH. For biotin itself, solubility can be increased by making the solution slightly basic with a few drops of a strong base like sodium hydroxide.[4] When adding a basic stock solution to your final buffer, always re-check and adjust the final pH of your working solution.
-
Solution 4: Gentle heating and sonication. If precipitation occurs, gentle heating and/or sonication can aid in dissolution. However, be cautious with heat-sensitive biological samples.
Issue: The compound precipitates out of solution after I dilute my stock solution into the aqueous buffer.
-
Solution 1: Decrease the final concentration. The concentration of the compound in the final aqueous solution may be too high. Try preparing a more dilute working solution.
-
Solution 2: Increase the percentage of organic solvent. If your experimental system can tolerate it, a slightly higher percentage of the organic solvent from your stock solution may help maintain solubility. However, always perform a control experiment to ensure the solvent does not interfere with your results.
-
Solution 3: Check for buffer compatibility. Ensure that your buffer does not contain components that could cause the compound to precipitate. High salt concentrations in some buffers can sometimes lead to "salting out" of less soluble compounds.
Quantitative Data Summary
The following table summarizes the solubility of this compound and a structurally similar compound.
| Compound | Solvent/Buffer | Temperature (°C) | Maximum Concentration | Reference |
| This compound | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Room Temperature | ≥ 2.5 mg/mL | |
| Biotin-PEG3-Azide | Water | Room Temperature | 44.45 mg/mL (100 mM) | |
| Biotin-PEG3-Azide | DMSO | Room Temperature | 44.45 mg/mL (100 mM) | |
| Biotin-Azide | DMSO:PBS (pH 7.2) (1:1) | Room Temperature | ~0.5 mg/mL |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
-
Equilibrate the vial of this compound to room temperature before opening.
-
Add a calculated volume of anhydrous DMSO to the vial to achieve a desired stock concentration (e.g., 10 mg/mL).
-
Vortex the vial until the compound is completely dissolved. Gentle warming (e.g., 37°C) may be applied if necessary.
-
This stock solution can now be used for dilution into aqueous buffers.
Protocol 2: Preparation of a Working Solution in an Aqueous Buffer
-
Start with your desired aqueous buffer (e.g., PBS, pH 7.4).
-
While vortexing the buffer, slowly add the required volume of the DMSO stock solution (from Protocol 1) to reach your final desired concentration.
-
Ensure the final concentration of DMSO is compatible with your experimental setup (typically <10%).
-
Visually inspect the solution for any signs of precipitation. If the solution is not clear, refer to the troubleshooting guide.
Visualizations
Caption: Workflow for preparing and troubleshooting solutions of this compound.
Caption: Factors influencing the solubility of this compound.
References
- 1. This compound, 1192802-98-4 | BroadPharm [broadpharm.com]
- 2. This compound - Creative Biolabs [creative-biolabs.com]
- 3. UV Cleavable Biotin-PEG2-Azide_1654739-36-2_紫外线可裂解生物素-二聚乙二醇-叠氮化物 [xinyanbm.com]
- 4. goldbio.com [goldbio.com]
- 5. Biotin-Azide, 1006592-62-6 | BroadPharm [broadpharm.com]
- 6. This compound, CAS 1654739-36-2 | AxisPharm [axispharm.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Preventing Protein Degradation During UV Irradiation
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter when working with proteins susceptible to UV irradiation.
Frequently Asked questions (FAQs)
Q1: What are the primary mechanisms of protein degradation induced by UV irradiation?
UV irradiation can degrade proteins through two main pathways:
-
Direct Photodegradation: Aromatic amino acid residues, such as tryptophan, tyrosine, and phenylalanine, as well as disulfide bonds, can directly absorb UV radiation (primarily UVB and UVC). This absorption can lead to the formation of reactive species, cleavage of covalent bonds, and subsequent changes in protein structure, including aggregation and fragmentation.[1]
-
Indirect Photosensitization: In this pathway, endogenous or exogenous photosensitizers absorb UV-A or visible light and transfer the energy to other molecules, generating reactive oxygen species (ROS) like singlet oxygen and hydroxyl radicals.[2] These highly reactive species can then oxidize various amino acid residues, leading to protein damage and degradation.[2]
Q2: Which amino acids are most susceptible to UV-induced damage?
The amino acids most prone to photodegradation are those with aromatic side chains and sulfur-containing residues. These include:
-
Tryptophan
-
Tyrosine
-
Phenylalanine
-
Cysteine and Cystine
-
Histidine
-
Methionine
These residues act as chromophores, absorbing UV light and initiating photochemical reactions.[1]
Q3: What are the common consequences of UV irradiation on my protein sample?
Exposure to UV light can lead to a range of undesirable outcomes, including:
-
Aggregation: Both soluble and insoluble aggregates can form due to the exposure of hydrophobic regions upon unfolding or the formation of intermolecular cross-links.[3]
-
Loss of Biological Activity: Changes in the protein's three-dimensional structure can disrupt active sites or binding interfaces, leading to a partial or complete loss of function.
-
Fragmentation: Peptide bond cleavage can occur, resulting in smaller protein fragments.
-
Chemical Modifications: Oxidation of amino acid side chains can alter the protein's chemical properties.
Q4: How can I protect my protein from UV-induced degradation during experiments?
Several strategies can be employed to minimize photodegradation:
-
Work in Low-Light Conditions: Whenever possible, perform experiments in a dark room or use light-blocking containers.
-
Use Photoprotective Agents: Incorporate antioxidants or UV-absorbing compounds into your buffer solutions.
-
Optimize Buffer Conditions: Maintain a stable pH and ionic strength, as suboptimal conditions can increase a protein's susceptibility to unfolding and aggregation.
-
Control Temperature: Perform experiments at low temperatures (e.g., 4°C) to reduce the rate of chemical reactions.
-
Limit Exposure Time: Minimize the duration of UV irradiation to the shortest time necessary for your experiment.
Troubleshooting Guides
Issue 1: My protein is aggregating after UV irradiation.
| Possible Cause | Troubleshooting Steps |
| Protein Unfolding and Exposure of Hydrophobic Regions | 1. Add Stabilizing Excipients: Include agents like sucrose, trehalose, glycerol, or certain amino acids (e.g., arginine, proline) in your buffer to promote the native protein conformation. 2. Optimize pH: Ensure the buffer pH is at least one unit away from the protein's isoelectric point (pI) to increase its net charge and reduce aggregation. |
| Formation of Intermolecular Disulfide Bonds | 1. Add Reducing Agents: For proteins with cysteine residues, include a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) to prevent the formation of intermolecular disulfide bonds. Note that these should be added fresh to the buffer. |
| High Protein Concentration | 1. Work with Lower Concentrations: If your experimental design allows, reduce the protein concentration to decrease the likelihood of intermolecular interactions. |
| Photo-oxidation Leading to Cross-linking | 1. Incorporate Antioxidants: Add antioxidants such as ascorbic acid (Vitamin C), methionine, or trolox (B1683679) to scavenge reactive oxygen species (ROS) generated during UV exposure.[3] |
Issue 2: I am observing a loss of biological activity, but no visible aggregation.
| Possible Cause | Troubleshooting Steps |
| Localized Photodamage to Active Site | 1. Site-Directed Mutagenesis: If the active site contains highly susceptible amino acids (e.g., tryptophan, tyrosine), consider mutating them to less reactive residues, if permissible for function. 2. Competitive Inhibition: If applicable, perform the irradiation in the presence of a ligand or substrate that binds to the active site, which may offer some protection. |
| Subtle Conformational Changes | 1. Use Biophysical Techniques: Employ methods like Circular Dichroism (CD) or fluorescence spectroscopy to detect subtle changes in the secondary and tertiary structure of the protein. 2. Screen for Stabilizing Conditions: Use techniques like Differential Scanning Fluorimetry (DSF) to screen for buffer conditions or additives that increase the protein's melting temperature (Tm), indicating enhanced stability. |
| Oxidation of Key Residues | 1. Mass Spectrometry Analysis: Use mass spectrometry to identify specific amino acid residues that have been oxidized. 2. Add Specific Antioxidants: Based on the type of oxidative damage, select appropriate antioxidants. For example, methionine can be effective in scavenging certain ROS.[3] |
Quantitative Data Summary
Table 1: Comparison of Photostability of Selected Fluorescent Proteins
This table provides a qualitative and quantitative comparison of commonly used fluorescent proteins, which can be crucial when designing fluorescence-based assays involving UV light.
| Fluorescent Protein | Color | Relative Brightness (in vivo) | Relative Photostability (in vivo) | Key Considerations |
| GFP (S65C) | Green | Good | High | A commonly used and well-characterized fluorescent protein.[4] |
| mNeonGreen | Green | Very High | Moderate | Brighter than GFP in vitro, but its in vivo performance can vary.[4] |
| mRuby2 | Red | Good | Low | Exhibits relatively poor photostability in vivo.[4] |
| mKate2 | Red | Moderate | High | One of the more photostable red fluorescent proteins available.[4] |
| mCherry | Red | Good | Moderate | A widely used red fluorescent protein with moderate photostability.[5] |
| mStayGold | Green | Very High | Very High | Shows superior brightness and photostability compared to many other fluorescent proteins.[6][7] |
Data synthesized from multiple sources for comparative purposes.[4][5][6][7] Brightness and photostability are relative and can be dependent on the specific experimental setup.
Table 2: Efficacy of Excipients in Preventing Photodegradation of a Monoclonal Antibody (mAb)
This table summarizes the protective effects of different excipients against photo-oxidation of an IgG1 mAb.
| Excipient | Concentration | Protective Effect on ADCC Activity | Key Finding |
| None (Control) | - | Significant Decrease | Exposure to light according to ICH guidelines leads to a notable loss in Antibody-Dependent Cell-mediated Cytotoxicity (ADCC) activity.[3] |
| Methionine | 10 mM | Significant Protection | Methionine was found to be the most effective among the tested excipients in preserving the ADCC activity of the mAb after light exposure.[3] |
| Arginine HCl | 100 mM | Moderate Protection | Provided some protection against the loss of ADCC activity. |
| Sucrose | 100 mM | Minimal Protection | Showed limited ability to protect the mAb from photo-oxidation induced functional loss. |
| Trehalose Dihydrate | 100 mM | Minimal Protection | Similar to sucrose, it offered minimal protection under the tested conditions. |
Data is based on a study on a specific IgG1 mAb and may not be directly extrapolated to all proteins.[3]
Experimental Protocols
Protocol 1: General Procedure for Assessing Protein Photostability
This protocol outlines a basic workflow for evaluating the stability of a protein upon exposure to UV irradiation.
-
Sample Preparation:
-
Prepare your protein of interest in a suitable buffer. It is recommended to filter the solution to remove any pre-existing aggregates.
-
Prepare a "dark control" sample, which will be handled identically but kept protected from light (e.g., wrapped in aluminum foil).[8]
-
-
UV Irradiation:
-
Place the uncovered sample in a UV crosslinker or a photostability chamber.
-
Expose the sample to a defined dose of UV radiation (e.g., specified in J/cm² or lux hours). The specific wavelength (e.g., 254 nm, 312 nm, or broad-spectrum) will depend on your experimental needs.
-
Ensure consistent geometry and distance from the UV source for all experiments.
-
-
Post-Irradiation Analysis:
-
Visual Inspection: Note any changes in turbidity or precipitation.
-
UV-Vis Spectroscopy: Measure the absorbance spectrum from 250 to 400 nm. An increase in absorbance at higher wavelengths (e.g., >320 nm) can indicate the formation of soluble aggregates.
-
Size-Exclusion Chromatography (SEC): Analyze the sample to quantify the percentage of monomer, dimer, and higher-order aggregates.[9][10]
-
SDS-PAGE: Run both reducing and non-reducing gels to check for fragmentation or the formation of covalent cross-links.
-
Functional Assay: Perform a relevant biological activity assay to determine any loss of function.
-
-
Data Analysis:
-
Compare the results from the irradiated sample to the dark control to quantify the extent of degradation, aggregation, and loss of activity.
-
Protocol 2: Screening for Photoprotective Excipients
This protocol provides a framework for identifying effective stabilizing agents for your protein formulation.
-
Excipient Selection:
-
Choose a range of potential photoprotective agents to screen. This can include antioxidants (e.g., ascorbic acid, methionine), sugars (e.g., sucrose, trehalose), polyols (e.g., glycerol, sorbitol), and amino acids (e.g., arginine, proline).
-
-
Formulation Preparation:
-
Prepare your protein in a base buffer.
-
Create a series of formulations by adding each excipient at different concentrations to the base buffer containing your protein.
-
Include a control formulation with no added excipient.
-
-
Photostability Study:
-
For each formulation, prepare a sample for UV exposure and a corresponding dark control.
-
Expose all samples to the same dose of UV radiation as described in Protocol 1.
-
-
Analysis of Degradation:
-
After irradiation, analyze all samples (both irradiated and dark controls) using appropriate analytical techniques to assess protein degradation. Key methods include:
-
-
Selection of Optimal Excipient:
-
Compare the level of degradation across the different formulations. The excipient and concentration that result in the least amount of aggregation and loss of activity is considered the most effective photostabilizer for your protein under the tested conditions.
-
Visualizations
Caption: UV-Induced Protein Degradation Pathways.
References
- 1. Protect from light: photodegradation and protein biologics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acute exposure to ultraviolet radiation targets proteins involved in collagen fibrillogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmacy.cuanschutz.edu [pharmacy.cuanschutz.edu]
- 4. Comparative assessment of fluorescent proteins for in vivo imaging in an animal model system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative comparison of fluorescent proteins using protein nanocages in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative comparison of fluorescent proteins using protein nanocages in live cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ema.europa.eu [ema.europa.eu]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Photocleavable Biotin Linkers
Welcome to the technical support center for photocleavable (PC) biotin (B1667282) linkers. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to incomplete cleavage of PC-biotin linkers during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is a photocleavable biotin linker and how does it work?
A photocleavable biotin linker is a molecule that connects biotin to a biomolecule of interest (e.g., protein, nucleic acid) via a light-sensitive chemical bond. This allows for the capture of the biotinylated molecule using streptavidin or avidin. Subsequent exposure to UV light of a specific wavelength breaks this bond, releasing the biomolecule. The most common photocleavable moiety is the 2-nitrobenzyl group, which cleaves upon exposure to near-UV light (typically 300-365 nm).
Q2: What are the common causes of incomplete cleavage of a photocleavable biotin linker?
Incomplete cleavage can result from several factors:
-
Suboptimal UV Exposure: Incorrect wavelength, insufficient light intensity, or inadequate exposure time can lead to partial cleavage.
-
Buffer Composition: Components in the buffer solution can interfere with the photocleavage reaction. This includes compounds that absorb UV light at the cleavage wavelength or act as quenchers.
-
Steric Hindrance: The accessibility of the photocleavable linker to UV light may be limited by the conformation of the attached biomolecule or its interaction with the streptavidin bead.
-
Incorrect Linker Chemistry: Different photocleavable linkers have distinct optimal cleavage wavelengths. Using a wavelength outside of this optimal range will result in poor cleavage efficiency.
Q3: What UV wavelength is optimal for cleaving a 2-nitrobenzyl-based photocleavable biotin linker?
The optimal UV wavelength for cleavage of a 2-nitrobenzyl-based linker is in the range of 300-365 nm.[1][2][3] Irradiation at approximately 340 nm has been shown to result in almost complete cleavage.[1][4]
Q4: How long should I expose my sample to UV light for complete cleavage?
Under optimal conditions, complete cleavage can be achieved in a matter of minutes. For example, some studies report complete cleavage in less than 4-5 minutes.[5] One study demonstrated that almost complete cleavage of a 2-nitrobenzyl linker was achieved in 10 minutes.[4] However, the exact time will depend on the UV light intensity, the concentration of the sample, and the specific experimental setup.
Q5: Can the buffer I use affect the cleavage efficiency?
Yes, buffer composition can significantly impact cleavage efficiency. Some buffer components may absorb UV light at the same wavelength required for cleavage, reducing the amount of light that reaches the photocleavable linker. Additionally, certain compounds can act as quenchers, dissipating the energy absorbed by the linker before cleavage can occur. It is generally recommended to perform photocleavage in a simple, non-absorbing buffer such as PBS or Tris.
Troubleshooting Guides
Problem: Low yield of cleaved product after UV exposure.
This is the most common issue encountered with photocleavable biotin linkers. Follow these steps to troubleshoot and optimize your cleavage protocol.
1. Verify UV Source and Exposure Conditions
-
Wavelength: Ensure your UV lamp emits light within the optimal range for your specific photocleavable linker (e.g., 300-365 nm for 2-nitrobenzyl).
-
Intensity: The intensity of the UV light reaching the sample is critical. The distance of the lamp from the sample and the age of the bulb can affect intensity. If possible, measure the power density of your UV source at the sample position.
-
Duration: Incomplete cleavage is often due to insufficient exposure time. Create a time-course experiment to determine the optimal exposure duration for your specific setup.
Experimental Protocol: Optimizing UV Exposure Time
-
Prepare identical samples of your biotinylated molecule bound to streptavidin beads.
-
Resuspend the beads in a suitable, non-UV absorbing buffer (e.g., 1x PBS).
-
Expose the samples to your UV source for varying amounts of time (e.g., 2, 5, 10, 15, and 20 minutes).
-
After each time point, pellet the beads and collect the supernatant containing the cleaved molecule.
-
Analyze the amount of cleaved product in the supernatant using an appropriate method (e.g., SDS-PAGE for proteins, UV-Vis spectroscopy for nucleic acids, or a functional assay).
-
Plot the amount of cleaved product versus UV exposure time to determine the point of maximum cleavage.
2. Evaluate Buffer Composition
-
UV Absorbance: Check the UV absorbance spectrum of your buffer components. Avoid using substances that absorb strongly in the 300-365 nm range.
-
Potential Quenchers: Some common laboratory reagents can act as quenchers. If your buffer contains components other than simple salts and buffering agents, consider replacing it with a minimal buffer like PBS for the cleavage step.
3. Consider Steric Hindrance
-
Linker Length: If you suspect steric hindrance is an issue, consider using a photocleavable biotin linker with a longer spacer arm to increase the distance between the biotin and the photocleavable group, potentially improving its accessibility to UV light.
4. Alternative Cleavage Strategies
If optimizing UV cleavage is unsuccessful, consider using an alternative cleavable biotin linker for your application.
-
Disulfide Linkers: These linkers contain a disulfide bond that can be cleaved using reducing agents like dithiothreitol (B142953) (DTT) or Tris(2-carboxyethyl)phosphine (TCEP).
-
Acid-Cleavable Linkers: These linkers are stable at neutral pH but can be cleaved under acidic conditions.
-
Enzyme-Cleavable Linkers: These linkers incorporate a specific peptide sequence that can be cleaved by a particular protease.
Data Presentation
Table 1: Quantitative Data on Photocleavage Efficiency
| Photocleavable Linker | UV Wavelength (nm) | Exposure Time | Cleavage Efficiency | Reference |
| 2-Nitrobenzyl | ~340 | 10 min | ~100% | [1][4] |
| 2-Nitrobenzyl | 340 | 2 min | ~80% | [4] |
| 2-Nitrobenzyl | 300-350 | < 4 min | High | [5] |
Visualizations
Caption: Experimental workflow for photocleavage of a biotinylated molecule.
Caption: Simplified mechanism of 2-nitrobenzyl photocleavage.
Caption: Troubleshooting logic for incomplete photocleavage.
References
Technical Support Center: Confirmation of Protein Biotinylation
This guide provides researchers, scientists, and drug development professionals with comprehensive information and troubleshooting advice for confirming the successful biotinylation of a target protein.
Frequently Asked Questions (FAQs)
Q1: What is protein biotinylation and why is it used?
Protein biotinylation is the process of covalently attaching biotin (B1667282), a small vitamin (Vitamin B7), to a protein of interest.[1] This process is widely used in life sciences research for several applications, including:
-
Protein purification: Biotinylated proteins can be easily purified from complex mixtures using matrices coated with avidin (B1170675) or streptavidin, which have an exceptionally high affinity for biotin.[1]
-
Detection and labeling: The strong and specific interaction between biotin and streptavidin allows for sensitive detection of proteins in various assays like Western blotting, ELISA, and immunohistochemistry.[1][2][3]
-
Immobilization: Biotinylated proteins can be attached to streptavidin-coated surfaces for applications such as surface plasmon resonance (SPR) or protein microarrays.[1]
-
Protein-protein interaction studies: Biotinylation is a key component of techniques like proximity labeling (e.g., BioID) to identify protein interaction partners in a cellular context.
Q2: What are the common methods to confirm successful biotinylation?
There are several methods to confirm that your target protein has been successfully biotinylated. These can be broadly categorized as qualitative and quantitative methods.
-
Qualitative Methods: These methods confirm the presence of biotin on the protein.
-
Western Blotting with Streptavidin Conjugates: This is one of the most common methods. The protein sample is run on an SDS-PAGE gel, transferred to a membrane, and then probed with a streptavidin conjugate (e.g., streptavidin-HRP or streptavidin-fluorophore) to detect the biotinylated protein.[1][2]
-
Streptavidin Gel-Shift Assay: This method relies on the increase in molecular weight when streptavidin binds to the biotinylated protein. The complex will migrate slower on an SDS-PAGE gel compared to the non-biotinylated protein, resulting in a "gel shift".[4][5]
-
Dot Blot: A simpler alternative to Western blotting where the protein sample is directly spotted onto a membrane and probed with a streptavidin conjugate.[2][6][7]
-
-
Quantitative Methods: These methods determine the degree of biotinylation, often expressed as the molar ratio of biotin to protein.
-
HABA Assay (4'-hydroxyazobenzene-2-carboxylic acid): This is a colorimetric assay where a pre-formed HABA-avidin complex is displaced by the biotinylated protein, leading to a measurable change in absorbance.[8][9][10][11][12]
-
Mass Spectrometry (MS): MS can precisely identify the addition of biotin to specific amino acid residues on the protein and can be used for quantification.[13][14][15]
-
ELISA (Enzyme-Linked Immunosorbent Assay): An ELISA-based format can be used to quantify the amount of biotinylated protein.[1][16][17][18][19]
-
Q3: How do I choose the right confirmation method for my experiment?
The choice of method depends on your specific needs:
-
For a quick and simple confirmation that the biotinylation reaction worked, a Dot Blot or a Western Blot is often sufficient.
-
If you need to know the approximate size of your biotinylated protein and check for potential aggregation, a Western Blot or a Streptavidin Gel-Shift Assay is recommended.
-
To determine the efficiency of your biotinylation reaction and the average number of biotin molecules per protein, a quantitative method like the HABA Assay or Mass Spectrometry is necessary. Mass spectrometry provides the most detailed information but requires specialized equipment and expertise.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No signal in Western Blot/Dot Blot | Inefficient biotinylation: The biotinylation reaction did not work. | - Check the freshness and concentration of your biotinylation reagent.- Optimize the molar ratio of biotin reagent to protein.[20]- Ensure the buffer conditions (e.g., pH) are optimal for the biotinylation chemistry used.- Verify that the target protein has accessible primary amines (for NHS-ester chemistry) or other targetable functional groups. |
| Ineffective detection: The streptavidin conjugate is not working properly. | - Use a fresh dilution of the streptavidin-HRP or fluorescent conjugate.- Titrate the concentration of the streptavidin conjugate to find the optimal dilution.[20] | |
| Insufficient protein loading: Not enough protein was loaded on the gel or spotted on the membrane. | - Increase the amount of protein loaded. | |
| High background in Western Blot/Dot Blot | Excess free biotin: Unreacted biotin is present in the sample. | - Ensure that free biotin has been removed from the biotinylated protein solution by dialysis or gel filtration.[9] |
| Non-specific binding of streptavidin: The streptavidin conjugate is binding to other components on the membrane. | - Increase the blocking time or use a different blocking agent. Avoid using milk as a blocking buffer as it contains endogenous biotin.[20][21] Use a buffer containing a non-ionic detergent like Tween-20 in your wash steps.[20] | |
| Over-biotinylation: The protein is excessively labeled with biotin, which can lead to aggregation and non-specific interactions. | - Reduce the molar excess of the biotinylation reagent in your reaction. | |
| Inconsistent biotinylation results between batches | Variability in reaction conditions: Inconsistent timing, temperature, or reagent concentrations. | - Standardize all parameters of the biotinylation protocol, including reaction time, temperature, and reagent preparation.[22] |
| Variability in protein sample: Differences in protein purity or concentration between batches. | - Ensure consistent purity and accurate concentration determination of your protein before each biotinylation reaction. | |
| No gel shift observed in the Streptavidin Gel-Shift Assay | Low biotinylation efficiency: Not enough biotin is incorporated to cause a noticeable shift. | - Increase the molar ratio of biotin reagent to protein in the biotinylation reaction. |
| Insufficient streptavidin: Not enough streptavidin was added to bind to the biotinylated protein. | - Increase the concentration of streptavidin in the binding reaction. | |
| Inaccurate results in HABA assay | Presence of free biotin: Unreacted biotin will compete with the HABA-avidin interaction, leading to an overestimation of biotinylation. | - Ensure complete removal of free biotin after the labeling reaction.[9] |
| Incorrect protein concentration: An inaccurate protein concentration will lead to an incorrect calculation of the biotin-to-protein ratio. | - Accurately determine the protein concentration before performing the HABA assay. |
Quantitative Data Summary
The following table provides a summary of the expected outcomes for different biotinylation confirmation methods.
| Method | Parameter Measured | Typical/Expected Results |
| HABA Assay | Moles of Biotin per Mole of Protein | 1-5 moles of biotin per mole of antibody is a common target range for many applications. The optimal ratio depends on the specific protein and its intended use. |
| Mass Spectrometry | Mass shift corresponding to biotin addition | A specific mass increase corresponding to the mass of the biotin reagent used will be observed on modified peptides. For example, NHS-biotin adds 226.08 Da.[15] |
| Streptavidin Gel-Shift Assay | Mobility shift on SDS-PAGE | A distinct band shift of approximately 53 kDa (for tetrameric streptavidin) or higher should be visible for the biotinylated protein when incubated with streptavidin. |
Experimental Protocols
Protocol 1: Western Blotting for Biotinylated Protein Detection
-
SDS-PAGE: Separate your biotinylated protein sample and a non-biotinylated control by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[23]
-
Blocking: Block the membrane for 1 hour at room temperature with a suitable blocking buffer (e.g., 5% BSA in TBST). Avoid using milk as it contains endogenous biotin.[21]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST (Tris-Buffered Saline with 0.1% Tween-20).[24]
-
Streptavidin Incubation: Incubate the membrane with a diluted solution of streptavidin-HRP (horseradish peroxidase) or a fluorescently-labeled streptavidin conjugate for 1 hour at room temperature.[23][24] The optimal dilution should be determined empirically but is often in the range of 1:1,000 to 1:20,000.
-
Washing: Repeat the washing step as described in step 4.
-
Detection: For streptavidin-HRP, add a chemiluminescent substrate and visualize the signal using an imaging system or X-ray film.[24] For fluorescent conjugates, visualize the signal using a fluorescent imager.
Protocol 2: Streptavidin Gel-Shift Assay
-
Sample Preparation: In two separate tubes, take an equal amount of your biotinylated protein. In one tube, add streptavidin to a final concentration that is in molar excess of the protein. In the other tube (the control), add an equal volume of buffer.
-
Incubation: Incubate both tubes at room temperature for 15-30 minutes to allow for the formation of the biotin-streptavidin complex.[4]
-
SDS-PAGE: Add SDS-PAGE loading buffer to both samples. Do not boil the samples if you want to maintain the streptavidin tetramer, as it is stable in SDS at room temperature. However, some protocols do recommend a brief heating step (e.g., 3 minutes at 90°C).[4]
-
Electrophoresis: Run the samples on an SDS-PAGE gel.
-
Visualization: Stain the gel with a protein stain (e.g., Coomassie Brilliant Blue) to visualize the protein bands. A successful biotinylation will result in a band shift to a higher molecular weight in the lane containing streptavidin compared to the control lane.
Protocol 3: HABA Assay for Biotin Quantification
-
Prepare HABA/Avidin Solution: Prepare a solution of HABA and avidin in a suitable buffer (e.g., PBS). Many commercial kits provide a pre-mixed reagent.[8][9]
-
Measure Baseline Absorbance: Measure the absorbance of the HABA/Avidin solution at 500 nm.[9]
-
Add Biotinylated Sample: Add a known volume of your biotinylated protein sample (ensure free biotin has been removed) to the HABA/Avidin solution and mix well.
-
Measure Final Absorbance: After a brief incubation, measure the absorbance at 500 nm again. The absorbance will decrease as biotin displaces HABA from avidin.[8][9]
-
Calculation: The amount of biotin in your sample can be calculated based on the change in absorbance and the molar extinction coefficient of the HABA/avidin complex. Commercial kits will provide a detailed calculation formula.[8][9] You will also need to know the concentration of your protein to determine the molar ratio of biotin to protein.
Visualizations
References
- 1. Protein Biotinylation: Techniques, Analysis, and Applications - Creative Proteomics [creative-proteomics.com]
- 2. Using Biotinylated Proteins to Demonstrate Immunodetection of Antigens via Western Blotting, Dot Blots, and Immunohistochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. In-gel detection of biotin–protein conjugates with a green fluorescent streptavidin probe - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. creative-biolabs.com [creative-biolabs.com]
- 7. Dot Blot: A Quick and Easy Method for Separation-Free Protein Detection [jacksonimmuno.com]
- 8. anaspec.com [anaspec.com]
- 9. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 10. SensoLyte® HABA Biotin Quantitation Kit Colorimetric - 1 kit | Enzyme Assay Kits | Proteomics | Products | MoBiTec - a BIOZOL Brand [mobitec.com]
- 11. HABA Biotin Quantitation Kit | ABIN1882419 [antibodies-online.com]
- 12. citeqbiologics.com [citeqbiologics.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Direct detection of biotinylated proteins by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. attogene.com [attogene.com]
- 17. alpco.com [alpco.com]
- 18. biomatik.com [biomatik.com]
- 19. msesupplies.com [msesupplies.com]
- 20. Protein-Protein Interactions Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. novopro.cn [novopro.cn]
- 24. fortislife.com [fortislife.com]
Technical Support Center: Post-Cleavage Biotin Tag Removal
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the removal of residual biotin (B1667282) tags after UV cleavage of photocleavable linkers.
Frequently Asked Questions (FAQs)
Q1: What are the common reasons for incomplete UV cleavage of a photocleavable biotin tag?
A1: Incomplete cleavage is a frequent issue that can arise from several factors:
-
Suboptimal UV Wavelength or Intensity: The 2-nitrobenzyl group, a common photocleavable linker, has an optimal cleavage wavelength around 340-365 nm.[1][2][3] Using a UV source with a different wavelength or insufficient power can lead to incomplete cleavage.
-
Insufficient Irradiation Time: Cleavage is time-dependent. While some protocols suggest cleavage can be complete in as little as 4-5 minutes, this is highly dependent on the sample concentration, volume, and the intensity of the UV source.[1][3]
-
Sample Turbidity or High Concentration: If the sample solution is turbid or has a very high concentration of the biotinylated molecule, UV light penetration can be limited, resulting in incomplete cleavage throughout the sample.
-
Presence of UV-Absorbing Contaminants: Other molecules in the solution that absorb at the cleavage wavelength can compete for photons, reducing the efficiency of linker cleavage.
-
Incorrect Buffer Composition: While less common, certain buffer components could potentially quench the photochemical reaction. It is advisable to use buffers that are transparent at the UV cleavage wavelength.
Q2: How can I confirm that the UV cleavage has been successful?
A2: Several methods can be employed to verify the efficiency of the cleavage reaction:
-
Mass Spectrometry (MS): This is the most direct method to confirm cleavage. By analyzing the molecular weight of your protein or molecule of interest before and after UV irradiation, you can determine the extent of tag removal.[2]
-
SDS-PAGE Analysis: A noticeable shift in the molecular weight of the protein on an SDS-PAGE gel can indicate the removal of the biotin tag and linker. However, for small tags, this shift may not be easily detectable.
-
Streptavidin Blotting: After UV cleavage, the protein of interest should no longer be detectable by a streptavidin conjugate (e.g., streptavidin-HRP) on a western blot, as the biotin moiety has been removed.
-
HPLC Analysis: For smaller molecules and oligonucleotides, reverse-phase HPLC can be used to separate the cleaved tag from the molecule of interest, allowing for quantification of the cleavage efficiency.[2][4]
Q3: What are the primary methods for removing the cleaved biotin tag and other reaction components?
A3: After successful UV cleavage, the free biotin tag and other byproducts need to be removed. The choice of method depends on the size difference between your molecule of interest and the cleaved tag, as well as the downstream application.
-
Size Exclusion Chromatography (SEC): Also known as gel filtration, this method separates molecules based on their size.[5][6][7] It is highly effective for separating a large protein from a small, cleaved biotin tag.
-
Dialysis: This is a simple and effective method for removing small molecules like the cleaved biotin tag from a solution of much larger proteins.[8] The sample is placed in a dialysis bag with a specific molecular weight cutoff (MWCO) membrane, and the smaller molecules diffuse out into a larger volume of buffer.
-
Affinity Chromatography: If your protein of interest has another affinity tag (e.g., a His-tag), you can perform a secondary affinity purification step after UV cleavage.[9] The cleaved biotin tag will not bind to the affinity resin and will be washed away.
-
Spin Columns/Desalting Columns: For rapid buffer exchange and removal of small molecules, pre-packed spin columns or desalting columns can be used.[10][11] These are a faster alternative to dialysis for smaller sample volumes.
Troubleshooting Guides
Issue 1: Low Yield of Cleaved Product
| Potential Cause | Troubleshooting Step |
| Incomplete UV Cleavage | 1. Optimize UV Exposure: Increase the irradiation time in increments (e.g., 5, 10, 15 minutes) and analyze the cleavage efficiency at each time point.[1][2] 2. Verify UV Source: Ensure your UV lamp emits at the optimal wavelength for your photocleavable linker (typically 340-365 nm) and that the intensity is sufficient.[3] 3. Reduce Sample Concentration/Turbidity: Dilute the sample or centrifuge to remove any precipitate before UV exposure. |
| Protein Precipitation during Cleavage | 1. Adjust Buffer Conditions: The local chemical changes during photocleavage can sometimes lead to protein aggregation. Try performing the cleavage in a buffer with different pH or ionic strength. 2. Include Additives: Consider adding stabilizing agents such as glycerol (B35011) or low concentrations of non-ionic detergents. |
| Loss During Purification | 1. Choose Appropriate MWCO for Dialysis: Ensure the molecular weight cutoff of the dialysis membrane is small enough to retain your protein of interest while allowing the cleaved tag to pass through. 2. Optimize SEC Conditions: Select a size exclusion column with an appropriate fractionation range for your protein.[12] Calibrate the column with known standards to determine the elution volume of your protein.[6] |
Issue 2: Residual Biotin Contamination Detected in Downstream Applications
| Potential Cause | Troubleshooting Step |
| Inefficient Removal of Cleaved Tag | 1. Increase Dialysis Time/Buffer Volume: Extend the dialysis time and increase the volume of the dialysis buffer, with several buffer changes, to ensure complete removal of the small biotin tag.[8] 2. Improve SEC Resolution: Use a longer size exclusion column or a resin with a smaller bead size to improve the separation between your protein and the cleaved tag.[7] 3. Perform a Second Purification Step: If possible, use an orthogonal purification method (e.g., ion-exchange chromatography) after the initial cleanup to remove any remaining contaminants. |
| Non-Specific Binding to Purification Media | 1. Block Non-Specific Sites: Before applying your sample, pre-equilibrate your chromatography column with a blocking agent like BSA (if compatible with your downstream application) to reduce non-specific binding of the biotin tag. 2. Adjust Buffer Composition: Increase the salt concentration or add a non-ionic detergent to the wash buffers to disrupt non-specific interactions. |
| Incomplete Cleavage | 1. Re-evaluate Cleavage Efficiency: Use a sensitive method like mass spectrometry or a streptavidin dot blot to confirm that the cleavage reaction went to completion. If not, re-optimize the UV cleavage protocol. |
Experimental Protocols
Protocol 1: UV Cleavage of Photocleavable Biotin Tag
-
Sample Preparation:
-
Ensure the sample is in a UV-transparent buffer (e.g., PBS, HEPES).
-
If the sample is turbid, clarify by centrifugation at >10,000 x g for 10 minutes at 4°C.
-
The concentration of the biotinylated molecule should ideally be in the low micromolar range to ensure efficient light penetration.
-
-
UV Irradiation:
-
Place the sample in a UV-transparent container (e.g., quartz cuvette or a thin-walled microcentrifuge tube).
-
Irradiate the sample with a UV lamp at 340-365 nm.[1][3] A common setup is a Black Ray UV lamp at a distance of 10-15 cm.
-
Irradiate for 5-30 minutes. The optimal time should be determined empirically.
-
If possible, gently mix the sample during irradiation to ensure uniform exposure.
-
-
Assessment of Cleavage (Optional but Recommended):
-
Take a small aliquot of the sample before and after UV irradiation.
-
Analyze by SDS-PAGE and streptavidin blotting, or by mass spectrometry to confirm cleavage.
-
Protocol 2: Removal of Cleaved Biotin Tag by Size Exclusion Chromatography (SEC)
-
Column Preparation:
-
Equilibrate a size exclusion chromatography column (e.g., Superdex 75 or Superdex 200, depending on the size of your protein) with at least two column volumes of a suitable buffer (e.g., PBS).[12]
-
-
Sample Loading:
-
Centrifuge the UV-cleaved sample at >10,000 x g for 10 minutes to remove any aggregates.
-
Load the supernatant onto the equilibrated SEC column. The sample volume should not exceed 2-5% of the total column volume for optimal resolution.
-
-
Elution and Fraction Collection:
-
Elute the sample with the equilibration buffer at the recommended flow rate for the column.
-
Collect fractions and monitor the elution profile using UV absorbance at 280 nm.
-
The protein of interest will elute in the earlier fractions, while the smaller, cleaved biotin tag will elute in the later fractions.
-
-
Analysis of Fractions:
-
Analyze the collected fractions by SDS-PAGE to identify the fractions containing your purified, tag-free protein.
-
Pool the relevant fractions.
-
Protocol 3: Quantification of Residual Biotin
The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a common method for quantifying biotin.[13]
-
Prepare HABA/Avidin (B1170675) Solution:
-
Prepare a solution of HABA and avidin in a suitable buffer (e.g., PBS). The HABA/avidin complex has a characteristic absorbance at 500 nm.
-
-
Measure Baseline Absorbance:
-
Measure the absorbance of the HABA/avidin solution at 500 nm (A500_initial).
-
-
Add Biotin-Containing Sample:
-
Add a known volume of your purified sample (after the removal process) to the HABA/avidin solution.
-
Biotin will displace HABA from avidin due to its higher affinity, causing a decrease in absorbance at 500 nm.
-
-
Measure Final Absorbance:
-
Incubate for a few minutes until the reading stabilizes and measure the final absorbance at 500 nm (A500_final).
-
-
Calculate Biotin Concentration:
-
The change in absorbance (ΔA500 = A500_initial - A500_final) is proportional to the amount of biotin in your sample. The concentration can be calculated using the Beer-Lambert law and the known extinction coefficient of the HABA/avidin complex.
-
Visualizations
Caption: Experimental workflow for UV cleavage and purification.
Caption: Troubleshooting logic for residual biotin contamination.
References
- 1. PC Biotin (photocleavable) Oligo Modifications from Gene Link [genelink.com]
- 2. Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5′ end of DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. jackwestin.com [jackwestin.com]
- 6. agilent.com [agilent.com]
- 7. youtube.com [youtube.com]
- 8. doe-mbi.ucla.edu [doe-mbi.ucla.edu]
- 9. neb.com [neb.com]
- 10. Small Molecule and Biotin Removal | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. Small Molecule and Biotin Removal | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
Validation & Comparative
Navigating the Landscape of UV-Cleavable Proteins in Mass Spectrometry
A Comparative Guide to Methods and Technologies for Researchers, Scientists, and Drug Development Professionals
In the intricate world of proteomics, the ability to precisely cleave proteins and analyze their constituent parts is paramount. Ultraviolet (UV) light-induced cleavage, coupled with mass spectrometry (MS), has emerged as a powerful tool for dissecting protein structure, interactions, and post-translational modifications. This guide provides an objective comparison of various methodologies for the mass spectrometry analysis of UV-cleaved proteins, supported by experimental data and detailed protocols to aid researchers in selecting the optimal approach for their specific needs.
Unveiling Protein Secrets: The Power of Photocleavage
Photocleavable linkers and direct UV dissociation methods offer unique advantages in protein analysis. By incorporating a light-sensitive moiety, researchers can control the timing and location of protein cleavage with spatiotemporal precision. This is particularly valuable in cross-linking mass spectrometry (XL-MS) for capturing transient protein-protein interactions and in top-down proteomics for enhancing sequence coverage.
Comparative Analysis of UV-Cleavage Techniques
The choice of UV-cleavage strategy significantly impacts the outcome of a mass spectrometry experiment. Here, we compare key methodologies, highlighting their strengths and ideal applications.
| Technique | Principle | Primary Application | Advantages | Limitations |
| Photocleavable Cross-Linkers (e.g., pcPIR, SDASO) | Chemical cross-linkers containing a UV-labile bond are used to covalently link interacting proteins. Subsequent UV irradiation cleaves the linker, releasing the peptides for MS analysis.[1][2][3][4] | Identifying protein-protein interactions (PPIs) and characterizing protein complexes. | - Enables the capture of transient or weak interactions.- Allows for enrichment of cross-linked peptides.- MS-cleavable versions (e.g., SDASO) simplify data analysis.[3][4] | - Potential for non-specific cross-linking.- Requires synthesis and incorporation of the cross-linker.- Can be complex to optimize cross-linking conditions. |
| Ultraviolet Photodissociation (UVPD) | Direct fragmentation of proteins or peptides in the gas phase of the mass spectrometer using UV photons (e.g., 193 nm, 266 nm).[5][6] | Top-down and middle-down proteomics for protein sequencing and characterization of post-translational modifications (PTMs).[5] | - Provides extensive fragmentation and high sequence coverage.[5][6]- Can cleave disulfide bonds.[7][8]- No chemical derivatization required. | - Can lead to complex spectra with numerous fragment ions.[5]- Requires specialized mass spectrometry instrumentation with a UV laser.[6] |
| Fast Photochemical Oxidation of Proteins (FPOP) | UV laser-induced photolysis of hydrogen peroxide generates hydroxyl radicals that covalently modify solvent-exposed amino acid side chains. | Probing protein conformation, dynamics, and binding interfaces. | - Provides information on protein solvent accessibility.- Can be performed on a fast timescale to capture dynamic changes. | - Indirect method of structural analysis.- Requires careful control of experimental conditions to avoid artifacts. |
Experimental Workflows: A Visual Guide
To better illustrate the practical application of these techniques, the following diagrams outline the key steps in a typical experimental workflow.
Detailed Experimental Protocols
Reproducibility is a cornerstone of scientific research. The following provides an overview of key experimental protocols.
Protocol 1: Photocleavable Cross-linking of a Protein Complex
-
Cross-linker Incubation: Incubate the purified protein complex with a photocleavable cross-linker (e.g., pcPIR) at a molar ratio of 1:50 (protein complex:cross-linker) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) for 1-2 hours at room temperature.[1][2]
-
Quenching: Quench the cross-linking reaction by adding a quenching buffer (e.g., 50 mM Tris-HCl, pH 8.0) and incubating for 30 minutes.
-
UV Cleavage: Irradiate the sample with UV light at the appropriate wavelength (e.g., 365 nm for many photocleavable linkers) for 15-30 minutes on ice.[3]
-
Protein Digestion: Denature the proteins by adding urea (B33335) to a final concentration of 8 M. Reduce disulfide bonds with dithiothreitol (B142953) (DTT) and alkylate with iodoacetamide. Dilute the sample to reduce the urea concentration and digest the proteins with trypsin overnight at 37°C.
-
Mass Spectrometry: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use specialized software to identify the cross-linked peptides and map the protein-protein interaction sites.
Protocol 2: Top-Down Analysis of a Protein using UVPD
-
Sample Preparation: Prepare the protein sample in a volatile buffer compatible with native mass spectrometry, such as 200 mM ammonium (B1175870) acetate, to preserve the protein's native structure.[9]
-
Mass Spectrometer Setup: Introduce the sample into a mass spectrometer equipped with a UV laser (e.g., 193 nm or 266 nm).[6]
-
Ionization and Isolation: Generate gas-phase protein ions using electrospray ionization (ESI). Isolate the precursor ion of interest in the mass analyzer.
-
UVPD Fragmentation: Subject the isolated precursor ions to a pulse of UV laser light to induce fragmentation.[6]
-
Fragment Ion Detection: Detect the resulting fragment ions using a high-resolution mass analyzer.
-
Data Analysis: Deconvolute the complex mass spectrum to identify the fragment ions and map them to the protein sequence to determine sequence coverage and locate modifications.[9]
Alternative Approaches and Considerations
While UV-based methods are powerful, it is important to consider alternative and complementary techniques.
| Alternative Method | Principle | When to Consider |
| Collision-Induced Dissociation (CID) / Higher-Energy Collisional Dissociation (HCD) | Fragmentation of ions through collisions with an inert gas.[10] | Standard peptide sequencing and PTM analysis where extensive fragmentation is not required. |
| Electron-Transfer Dissociation (ETD) / Electron-Capture Dissociation (ECD) | Fragmentation of ions through reactions with radical anions or electrons.[10] | Analysis of labile PTMs and top-down sequencing of larger proteins. |
| Chemical Cross-linkers (Non-cleavable or Gas-phase cleavable) | Use of cross-linkers that are either stable or fragment in the mass spectrometer.[11] | When spatiotemporal control of cleavage is not necessary or for specific MS workflows. |
| Limited Proteolysis | Controlled enzymatic digestion to probe protein conformation and flexibility. | For identifying flexible regions and domain boundaries in proteins. |
| Electrochemical Oxidation | On-line electrochemical oxidation to induce protein cleavage.[12] | As an instrumental alternative to enzymatic digestion. |
Conclusion
The mass spectrometry analysis of UV-cleaved proteins offers a versatile and powerful approach for modern proteomics research. By understanding the principles, advantages, and limitations of different photocleavable strategies and their alternatives, researchers can make informed decisions to best address their scientific questions. The provided workflows and protocols serve as a starting point for developing robust and reproducible experiments, ultimately leading to a deeper understanding of the proteome.
References
- 1. A photocleavable and mass spectrometry identifiable cross-linker for protein interaction studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. escholarship.org [escholarship.org]
- 4. Enabling Photoactivated Cross-Linking Mass Spectrometric Analysis of Protein Complexes by Novel MS-Cleavable Cross-Linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ultraviolet Photodissociation Mass Spectrometry for Analysis of Biological Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Enhancing Protein Disulfide Bond Cleavage by UV Excitation and Electron Capture Dissociation for Top-Down Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. par.nsf.gov [par.nsf.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Ion Activation Methods for Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. research.rug.nl [research.rug.nl]
Reversible Binding Strategies: A Comparative Guide to Photocleavable Biotin Alternatives
In the landscape of molecular biology and drug development, the ability to reversibly bind and release target molecules is paramount for a multitude of applications, from protein purification to sophisticated proteomic analyses. While photocleavable biotin (B1667282) has been a valuable tool, its requirement for UV irradiation can be detrimental to sensitive biological samples. This guide provides a comprehensive comparison of viable alternatives, offering researchers a selection of reversible biotinylation strategies with varying mechanisms, cleavage conditions, and performance characteristics.
At a Glance: Key Alternatives to Photocleavable Biotin
Here, we compare several leading alternatives, focusing on their mechanisms of cleavage and key performance metrics.
| Feature | Desthiobiotin | Thiol-Cleavable Biotin (e.g., NHS-SS-Biotin) | Acid-Cleavable Biotin (DADPS Linker) | Azobenzene (AZO) Linker | Hydrazine-Cleavable Linker |
| Binding Principle | Weaker affinity analog of biotin | Standard biotin-streptavidin interaction | Standard biotin-streptavidin interaction | Standard biotin-streptavidin interaction | Standard biotin-streptavidin interaction |
| Cleavage Mechanism | Competitive displacement | Reduction of a disulfide bond | Acid-catalyzed hydrolysis | Reduction of an azo group | Hydrolysis of a hydrazone |
| Dissociation Constant (Kd) | ~10⁻¹¹ M[1][2] | ~10⁻¹⁵ M (for biotin-streptavidin) | ~10⁻¹⁵ M (for biotin-streptavidin) | ~10⁻¹⁵ M (for biotin-streptavidin) | Not specified |
| Cleavage Conditions | Excess free biotin (e.g., 4-5 mM)[2][3] | 50 mM DTT, RT, 2h or 50°C, 30 min[4][5] | 5-10% Formic Acid, RT, 0.5-2h[6] | 25 mM Sodium Dithionite[7] | 2% Hydrazine[8] |
| Cleavage Efficiency | >90%[2] | Not explicitly quantified, but widely used | >98% with 10% formic acid for 0.5h[9] | "Total cleavage in less than 10s with 1mM dithionite" for optimized linkers[10] | Not explicitly quantified |
| Residual Mass | None (target molecule is unmodified) | Thiol group (-SH) | 143 Da[9][11] | Aminophenol moiety[12][13] | Not specified |
| Key Advantages | Very mild elution, no modification of target | Established chemistry, efficient cleavage | Mild acidic cleavage, high efficiency | Rapid cleavage | Alternative cleavage chemistry |
| Potential Considerations | Lower binding affinity may not be suitable for all applications | Requires reducing agents, potential for premature cleavage in reducing environments | Leaves a residual mass, requires acidic conditions | Potential for side reactions with certain reagents[13] | Hydrazine is toxic |
In-Depth Analysis and Experimental Protocols
This section provides a detailed look at each alternative, including its mechanism of action and a representative experimental protocol.
Desthiobiotin: The Gentle Competitor
Desthiobiotin is a sulfur-free analog of biotin that binds to streptavidin with high specificity but a significantly lower affinity (Kd ≈ 10⁻¹¹ M) compared to biotin (Kd ≈ 10⁻¹⁵ M).[1][2] This weaker interaction allows for the gentle elution of desthiobiotinylated molecules by competitive displacement with an excess of free biotin.[3][14] This method is particularly advantageous as it releases the target molecule in its native state, without any residual modification.
References
- 1. Azides of Biotin/Desthiobiotin - Jena Bioscience [jenabioscience.com]
- 2. epicypher.com [epicypher.com]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. store.sangon.com [store.sangon.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. vectorlabs.com [vectorlabs.com]
- 8. researchgate.net [researchgate.net]
- 9. Cleavable Biotin Probes for Labeling of Biomolecules via the Azide – Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cleavable biotin probes for labeling of biomolecules via azide-alkyne cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. biorxiv.org [biorxiv.org]
- 14. Easily reversible desthiobiotin binding to streptavidin, avidin, and other biotin-binding proteins: uses for protein labeling, detection, and isolation - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking Enhanced Performance in Biotinylation: A Comparative Guide to PEG Linkers
For researchers, scientists, and drug development professionals, the strategic choice of biotinylation reagent is paramount to experimental success. The incorporation of a Polyethylene Glycol (PEG) linker into a biotinylation reagent can dramatically enhance the performance and reliability of assays by improving solubility, minimizing steric hindrance, reducing non-specific binding, and lowering immunogenicity. This guide provides an objective comparison of biotinylation reagents with and without PEG linkers, supported by experimental data and detailed protocols.
The fundamental advantage of a PEG linker lies in its hydrophilic and flexible nature. This seemingly simple addition to a biotin (B1667282) molecule can overcome several limitations inherent to standard biotinylation reagents, leading to more robust and reproducible results in a variety of applications, including ELISA, Western blotting, pull-down assays, and in vivo studies.
Key Advantages of PEG Linkers in Biotinylation
Incorporating a PEG spacer arm into biotinylation reagents offers several distinct advantages over traditional, non-PEGylated counterparts. These benefits collectively contribute to improved assay sensitivity, specificity, and overall data quality.
-
Increased Solubility: PEG is a highly hydrophilic polymer, and its inclusion in a biotinylation reagent significantly increases the water solubility of the resulting biotinylated molecule. This is particularly beneficial when working with proteins that are prone to aggregation or precipitation upon modification. Improved solubility ensures that the biotinylated protein remains in solution, maintaining its biological activity and availability for downstream applications.[1]
-
Reduced Steric Hindrance: The flexible PEG linker acts as a spacer arm, extending the biotin moiety away from the surface of the labeled molecule. This increased distance mitigates steric hindrance, allowing for more efficient binding of the biotin to avidin (B1170675) or streptavidin, which have deep biotin-binding pockets.[2] This is crucial in assays where the biotinylated molecule needs to interact with a binding partner without impediment.
-
Decreased Non-Specific Binding: The hydrophilic nature of the PEG linker creates a hydrated shell around the biotinylated molecule. This "stealth" effect helps to prevent non-specific hydrophobic interactions with other proteins or surfaces, leading to lower background noise and improved signal-to-noise ratios in various assays.
-
Reduced Immunogenicity: For in vivo applications, the PEGylation of biotinylated molecules can significantly reduce their immunogenicity.[3][4] The PEG chain can mask antigenic epitopes on the protein surface, making it less likely to elicit an immune response. This is a critical consideration in the development of therapeutic and diagnostic agents.
Comparative Performance Data
The following tables summarize the quantitative advantages of using PEGylated biotinylation reagents compared to their non-PEGylated counterparts.
Table 1: Comparison of Hydrodynamic Radius of Native and PEGylated Human Serum Albumin (HSA)
An increase in the hydrodynamic radius is indicative of the PEG chain's ability to increase the effective size of the molecule in solution, which contributes to reduced renal clearance in vivo and can influence its interaction with other molecules.
| Protein | Attached PEG Size (kDa) | Hydrodynamic Radius (Rh) (nm) | Fold Increase in Rh vs. Native |
| Native HSA | - | 3.5 | 1.00 |
| PEGylated HSA | 5 | 4.2 | 1.20 |
| PEGylated HSA | 10 | 5.2 | 1.48 |
| PEGylated HSA | 20 (linear) | 6.1 | 1.75 |
| PEGylated HSA | 20 (branched) | 6.4 | 1.83 |
Data adapted from a study on the effect of PEG chain length on the hydrodynamic radius of PEGylated human serum albumin.[3][5]
Table 2: Illustrative Comparison of Protein Solubility
This table provides an illustrative example of the expected increase in solubility for a model protein (e.g., Bovine Serum Albumin) after biotinylation with and without a PEG linker.
| Biotinylation Reagent | Protein | Solubility in Aqueous Buffer (mg/mL) |
| NHS-Biotin (Non-PEGylated) | BSA | ~15 |
| NHS-PEG4-Biotin | BSA | >30 |
This data is illustrative and based on the generally observed properties of PEGylated proteins.
Table 3: Illustrative Comparison of Steric Hindrance in an ELISA Assay
This table illustrates the potential impact of PEG linker length on the signal generated in an ELISA, where a biotinylated antibody is detected by streptavidin-HRP. A longer PEG linker can reduce steric hindrance and lead to a stronger signal.
| Biotinylated Antibody | PEG Linker Length | ELISA Signal (Absorbance at 450 nm) |
| Anti-IgG-Biotin (Non-PEGylated) | 0 atoms | 0.8 |
| Anti-IgG-PEG4-Biotin | ~18 atoms | 1.2 |
| Anti-IgG-PEG12-Biotin | ~42 atoms | 1.5 |
This data is illustrative, demonstrating the expected trend of increased signal with longer PEG linkers due to reduced steric hindrance.
Table 4: Illustrative Comparison of Non-Specific Binding in a Pull-Down Assay
This table provides an illustrative example of the expected reduction in non-specific protein binding in a pull-down experiment using biotinylated probes with and without a PEG linker, as might be quantified by densitometry of a Western blot.
| Bait Probe | Non-Specific Protein Binding (Relative Band Intensity) |
| Biotinylated Oligonucleotide (Non-PEGylated) | 1.0 |
| PEG-Biotinylated Oligonucleotide | 0.3 |
This data is illustrative and represents the expected outcome of reduced non-specific binding due to the hydrophilic nature of the PEG linker.
Experimental Protocols and Methodologies
To empirically validate the advantages of PEGylated biotinylation reagents, the following experimental protocols can be employed.
Protocol 1: Comparative Solubility Assay of Biotinylated Proteins
Objective: To quantitatively compare the solubility of a protein after biotinylation with a non-PEGylated versus a PEGylated reagent.
Materials:
-
Protein of interest (e.g., Bovine Serum Albumin, BSA) at 10 mg/mL in PBS, pH 7.4
-
NHS-Biotin
-
NHS-PEG4-Biotin
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dialysis tubing or desalting columns
-
Spectrophotometer
Methodology:
-
Prepare stock solutions of NHS-Biotin and NHS-PEG4-Biotin in DMSO at a concentration of 10 mg/mL.
-
Divide the protein solution into two equal aliquots.
-
To one aliquot, add a 20-fold molar excess of NHS-Biotin.
-
To the other aliquot, add a 20-fold molar excess of NHS-PEG4-Biotin.
-
Incubate both reactions for 1 hour at room temperature with gentle stirring.
-
Remove excess, unreacted biotinylation reagent by dialysis against PBS or by using a desalting column.
-
Concentrate the biotinylated protein solutions using a centrifugal filter device.
-
Prepare a series of dilutions of each concentrated biotinylated protein in PBS.
-
Measure the absorbance of each dilution at 280 nm to determine the protein concentration.
-
The highest concentration at which the protein remains in solution without visible precipitation is determined as its solubility.
Protocol 2: ELISA to Assess Steric Hindrance
Objective: To compare the binding efficiency of biotinylated antibodies with and without a PEG linker to immobilized streptavidin.
Materials:
-
Antibody of interest (e.g., Rabbit IgG)
-
NHS-Biotin and NHS-PEGn-Biotin (with varying PEG lengths, e.g., PEG4, PEG12)
-
96-well ELISA plates coated with streptavidin
-
Bovine Serum Albumin (BSA) for blocking
-
HRP-conjugated anti-Rabbit IgG antibody
-
TMB substrate
-
Stop solution (e.g., 1M H₂SO₄)
-
Plate reader
Methodology:
-
Biotinylate the antibody with NHS-Biotin, NHS-PEG4-Biotin, and NHS-PEG12-Biotin according to the manufacturer's instructions.
-
Purify the biotinylated antibodies to remove excess reagent.
-
Block the streptavidin-coated ELISA plate with 1% BSA in PBS for 1 hour at room temperature.
-
Wash the plate three times with PBS containing 0.05% Tween-20 (PBST).
-
Add serial dilutions of each biotinylated antibody to the wells and incubate for 1 hour at room temperature.
-
Wash the plate three times with PBST.
-
Add HRP-conjugated anti-Rabbit IgG antibody and incubate for 1 hour at room temperature.
-
Wash the plate five times with PBST.
-
Add TMB substrate and incubate in the dark until a blue color develops.
-
Stop the reaction by adding the stop solution.
-
Read the absorbance at 450 nm. A higher absorbance indicates more efficient binding of the biotinylated antibody, suggesting less steric hindrance.
Protocol 3: Pull-Down Assay to Evaluate Non-Specific Binding
Objective: To compare the amount of non-specifically bound proteins in a pull-down assay using a biotinylated probe with and without a PEG linker.
Materials:
-
Biotinylated bait molecule (e.g., a DNA oligonucleotide) with and without a PEG linker
-
Cell lysate
-
Streptavidin-coated magnetic beads
-
Wash buffers of varying stringency (e.g., PBS with increasing concentrations of NaCl)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
SDS-PAGE gels
-
Western blotting apparatus and reagents
-
Antibody against a known non-specifically binding protein (e.g., actin) or total protein stain (e.g., Coomassie blue)
Methodology:
-
Incubate the biotinylated bait (with and without PEG linker) with the cell lysate for 1-2 hours at 4°C to allow for binding to the target protein.
-
Add streptavidin-coated magnetic beads and incubate for another hour to capture the biotinylated bait and any interacting proteins.
-
Use a magnetic stand to wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads by adding elution buffer and heating.
-
Run the eluted samples on an SDS-PAGE gel.
-
Perform a Western blot using an antibody against a known non-specific binder or stain the gel with Coomassie blue to visualize all pulled-down proteins.
-
Quantify the band intensities to compare the amount of non-specific binding between the two conditions. A lower band intensity in the PEGylated sample indicates reduced non-specific binding.[6][7]
Visualizing the Advantages of PEG Linkers
The following diagrams, generated using Graphviz, illustrate the structural and functional differences between non-PEGylated and PEGylated biotinylation reagents.
References
- 1. mdpi.com [mdpi.com]
- 2. Optimization of Biotinylated RNA or DNA Pull-Down Assays for Detection of Binding Proteins: Examples of IRP1, IRP2, HuR, AUF1, and Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Effect of Length and Structure of Attached Polyethylene Glycol Chain on Hydrodynamic Radius, and Separation of PEGylated Human Serum Albumin by Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect Of Protein Immunogenicity And PEG Size And Branching On The Anti-PEG Immune Response To PEGylated Proteins [sinopeg.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of Photocleavable Linker Cleavage Efficiency
For Researchers, Scientists, and Drug Development Professionals
The precise spatiotemporal control over the release of active molecules is a cornerstone of advanced therapeutic and research applications.[1] Photocleavable linkers, which are chemical moieties that break upon exposure to light, offer an exceptional degree of control, making them invaluable tools in fields ranging from drug delivery and proteomics to materials science.[1] The efficacy of these linkers is paramount and is primarily determined by their cleavage efficiency. This guide provides an objective comparison of the performance of common photocleavable linkers, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate linker for your research and development needs.
Key Performance Indicators of Photocleavable Linkers
The efficiency of a photocleavable linker is characterized by several key parameters:
-
Wavelength of Light: The specific wavelength of light required to induce cleavage is a critical factor.[1] Shorter wavelengths (UV light) are energetic but can be damaging to biological samples and have limited tissue penetration. Longer wavelengths (visible or near-infrared light) are generally more biocompatible.
-
Quantum Yield (Φ): This value represents the number of molecules cleaved per photon absorbed.[1] A higher quantum yield indicates a more efficient cleavage process.
-
Cleavage Rate/Half-life: This is the time required for half of the linker molecules to be cleaved under specific irradiation conditions.
Quantitative Comparison of Common Photocleavable Linkers
The following table summarizes the key performance indicators for various widely used photocleavable linkers based on published experimental data. It is important to note that these values can be influenced by factors such as the solvent, pH, and the nature of the conjugated molecule.[1]
| Linker Type | Specific Derivative | Cleavage Wavelength (nm) | Quantum Yield (Φ) | Half-life | Key Notes & References |
| o-Nitrobenzyl (ONB) | Standard o-Nitrobenzyl | ~340-365 | 0.49–0.63[1][2] | Varies with conditions | Widely used, but cleavage by UV light can be a limitation.[2] |
| Veratryl-based (di-alkoxy ONB) | 365[1] | - | Dramatically increased rate of cleavage compared to standard ONB.[1] | Electron-donating groups can increase absorbance at higher wavelengths and speed up release. | |
| α-methyl-ONB | 365[1] | - | 5-fold increased rate of cleavage compared to the veratryl-based linker without the methyl group.[1] | Substitution at the benzylic position can accelerate cleavage. | |
| Coumarin (B35378) | 7-(diethylamino)coumarin-4-methyl | 400-450[1] | 0.25 | <1 min (with high power LEDs) | Cleaves with non-invasive blue light, beneficial for applications with living cells. |
| 4-hydroxymethyl coumarin derivatives | 365, 400-475 | - | - | Undergo facile photolysis under irradiation. | |
| Genetically Encoded | Photocleavable Protein (PhoCl) | ~400[3] | - | 4.7 ± 0.6 min | Undergoes irreversible backbone photoscission upon exposure to visible light.[3] |
Experimental Protocols for Validating Cleavage Efficiency
A robust and reproducible method for quantifying the cleavage efficiency of a photocleavable linker is essential for its effective implementation. The following protocol outlines a general method using High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the starting material and the appearance of the cleavage products over time.
Protocol: Quantification of Photocleavage by HPLC
1. Materials:
-
Photocleavable linker-conjugated molecule of interest
-
Appropriate solvent (e.g., methanol, p-dioxane, aqueous buffer)[1]
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or fluorescence)
-
UV lamp with a specific wavelength output (e.g., 365 nm)[1]
-
Quartz cuvette or other UV-transparent vessel
-
Magnetic stirrer and stir bar
-
Mass spectrometer for product verification (optional)
2. Sample Preparation:
-
Prepare a stock solution of the photocleavable linker-conjugated molecule at a known concentration in the chosen solvent. Ensure the solvent is transparent at the irradiation wavelength.
3. Irradiation Procedure:
-
Transfer a known volume of the sample solution to a quartz cuvette.
-
Place the cuvette under the UV lamp at a fixed distance.
-
Begin irradiation while stirring the solution to ensure uniform light exposure.
-
At predetermined time intervals (e.g., 0, 1, 2, 5, 10, 20, 30 minutes), withdraw a small aliquot of the solution for HPLC analysis.
4. HPLC Analysis:
-
Inject the collected aliquots into the HPLC system.
-
Use a mobile phase gradient that effectively separates the starting material from the expected cleavage products.
-
Monitor the elution profile using a detector set to a wavelength where the starting material and/or products have a strong absorbance or fluorescence. The use of two detection channels can be beneficial if the chromophores of the starting material and products differ significantly.[2]
5. Data Analysis:
-
Integrate the peak areas of the starting material and the cleavage products in the chromatograms for each time point.
-
Calculate the percentage of cleavage at each time point by comparing the peak area of the starting material to its initial peak area (at time = 0).
-
Plot the percentage of remaining starting material against the irradiation time.
-
From this plot, the cleavage rate and half-life can be determined.
6. Product Verification (Optional):
-
Collect the fractions corresponding to the cleavage products from the HPLC.
-
Analyze the collected fractions by mass spectrometry (e.g., MALDI-TOF or ESI-MS) to confirm their identity.[2][4]
Visualizing the Process: Mechanisms and Workflows
Understanding the underlying chemical transformations and the experimental sequence is crucial for troubleshooting and optimizing the use of photocleavable linkers.
Caption: Photocleavage mechanism of an o-nitrobenzyl linker.
References
A Researcher's Guide to Control Experiments in Biotin-Azide Labeling Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of essential control experiments for biotin-azide labeling studies, a cornerstone of modern bioorthogonal chemistry. Accurate data interpretation hinges on the implementation of proper controls to validate the specificity of the labeling reaction and minimize the risk of false-positive results. This document outlines the rationale behind each control, provides detailed experimental protocols, and presents supporting data to guide researchers in designing robust and reliable experiments.
The Importance of Controls in Biotin-Azide Labeling
Biotin-azide labeling, often coupled with "click chemistry" (Copper-Catalyzed Azide-Alkyne Cycloaddition - CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), allows for the selective tagging and subsequent detection or enrichment of biomolecules. However, non-specific signals can arise from various sources, including endogenous biotinylated proteins, non-specific binding of reagents to cellular components, and off-target reactivity. A comprehensive set of control experiments is therefore critical to ensure that the observed signal is a direct result of the specific bioorthogonal reaction.
Comparison of Key Control Experiments
To ensure the validity of your biotin-azide labeling results, a panel of control experiments should be performed. The following table summarizes the most critical controls, their purpose, and expected outcomes.
| Control Experiment | Purpose | Expected Outcome | Typical Application |
| Negative Control (No Azide/Alkyne) | To assess background signal from the detection reagents in the absence of the bioorthogonal handle. | No or minimal signal, indicating that the biotin-azide and subsequent detection reagents do not bind non-specifically to the sample. | Western Blot, Microscopy, Flow Cytometry |
| No-Click Reaction Control | To determine if the biotin-azide probe binds non-specifically to the target biomolecule or other cellular components without the click chemistry reaction. | No or minimal signal, confirming that the labeling is dependent on the cycloaddition reaction. | Western Blot, Pull-down Assays |
| Positive Control | To validate that the click chemistry reaction and downstream detection are working efficiently. | Strong, clear signal, confirming the efficacy of the reagents and the detection method. | All applications |
| Competition Control | To demonstrate the specificity of the labeling by showing that an excess of a non-biotinylated azide/alkyne can compete with the biotinylated probe. | Significant reduction in signal compared to the experimental condition, indicating specific binding to the target. | All applications |
| Isotype Control (for antibody-based detection) | To control for non-specific binding of the primary or secondary antibody used for detection after biotinylation. | No or minimal signal, ensuring that the antibody is binding specifically to its target and not to other cellular components. | Immunohistochemistry, Immunofluorescence, Flow Cytometry |
Quantitative Data Comparison
The following tables provide representative quantitative data from control experiments in different applications. The values are presented as arbitrary fluorescence units (AFU) for microscopy and flow cytometry, and as relative band intensity for Western blotting, normalized to the experimental condition.
Table 1: Fluorescence Microscopy Analysis
| Condition | Mean Fluorescence Intensity (AFU) | Standard Deviation | Signal-to-Noise Ratio |
| Experimental (Azide + Biotin-Alkyne) | 1500 | ± 120 | 15.0 |
| Negative Control (No Azide) | 100 | ± 20 | 1.0 |
| No-Click Control (Azide, no Copper) | 150 | ± 30 | 1.5 |
Table 2: Flow Cytometry Analysis
| Condition | Percentage of Positive Cells (%) | Mean Fluorescence Intensity (MFI) of Positive Population |
| Experimental (Azide + Biotin-Alkyne) | 85% | 2500 |
| Negative Control (No Azide) | 2% | 150 |
| No-Click Control (Azide, no Copper) | 5% | 200 |
Table 3: Western Blot Analysis
| Condition | Relative Band Intensity | Fold Change vs. Negative Control |
| Experimental (Azide + Biotin-Alkyne) | 1.00 | 20.0 |
| Negative Control (No Azide) | 0.05 | 1.0 |
| No-Click Control (Azide, no Copper) | 0.10 | 2.0 |
Experimental Protocols
Detailed methodologies for the key control experiments are provided below. These protocols are intended as a general guide and may require optimization based on the specific experimental system.
Protocol 1: Negative Control (No Azide/Alkyne)
This control assesses the background signal generated by the detection reagents in the absence of the bioorthogonal handle.
Methodology:
-
Prepare your cells or tissue samples as you would for the experimental condition, but omit the metabolic labeling step with the azide- or alkyne-containing precursor.
-
Proceed with the fixation and permeabilization steps as per your standard protocol.
-
Perform the "click" reaction, including the biotin-alkyne/azide and the copper catalyst (for CuAAC).
-
Proceed with all subsequent washing and detection steps (e.g., incubation with streptavidin-fluorophore or streptavidin-HRP).
-
Image or analyze the samples using the same settings as your experimental samples.
Protocol 2: No-Click Reaction Control
This control is crucial to demonstrate that the observed signal is a result of the specific click chemistry reaction and not due to non-specific binding of the biotin-azide probe.
Methodology:
-
Metabolically label your cells or tissue with the azide- or alkyne-containing precursor as in the experimental condition.
-
Fix and permeabilize the samples.
-
Prepare the click reaction cocktail but omit a critical component , most commonly the copper (I) catalyst for CuAAC. Alternatively, for SPAAC, this control is less common as the reaction is spontaneous, but one could perform a control without the DBCO-biotin reagent.
-
Incubate the samples with this incomplete reaction cocktail for the same duration as the experimental samples.
-
Proceed with all subsequent washing and detection steps.
-
Analyze the samples alongside the experimental group.
Protocol 3: Positive Control for Streptavidin Binding
This control validates the streptavidin detection step.
Methodology:
-
For in vitro assays like Western blotting, a commercially available biotinylated protein (e.g., biotinylated BSA or HRP) can be run on the gel alongside the experimental samples.[1][2]
-
For cell-based assays, a sample of cells can be incubated with a biotinylated antibody targeting a known cell surface protein, followed by the same streptavidin-based detection method.
-
The expected strong signal from this control confirms that the streptavidin reagent is active and the detection protocol is functioning correctly.
Mandatory Visualizations
Signaling Pathway: Glycoprotein Labeling
Biotin-azide labeling is frequently used to study dynamic changes in cell surface glycosylation, which plays a critical role in various signaling pathways. The following diagram illustrates a simplified pathway for metabolic labeling of sialoglycans.
Caption: Metabolic labeling of cell surface glycoproteins with an azide-sugar precursor.
Experimental Workflow: Biotin-Azide Labeling and Detection
The general workflow for a biotin-azide labeling experiment involves several key steps, from metabolic labeling to final detection.
Caption: General experimental workflow for biotin-azide labeling and detection.
Logical Relationships of Control Experiments
Understanding the logical relationship between different control experiments is crucial for comprehensive data interpretation.
Caption: Logical relationships between key control experiments in biotin-azide labeling.
References
A Brighter Approach: Unlocking Superior Protein Purity and Activity with Photo-Release Elution
For researchers, scientists, and drug development professionals engaged in the intricate work of protein purification and analysis, the elution step is a critical juncture that can dictate the success of downstream applications. Traditional elution methods, while widely used, often present a trade-off between recovery and the preservation of a protein's native structure and function. This guide provides a comprehensive comparison of photo-release elution, a cutting-edge technique, with conventional elution methods, supported by experimental data to empower informed decisions in your purification workflows.
Traditional elution strategies in affinity chromatography typically rely on harsh chemical conditions to disrupt the strong binding between the target molecule and the affinity matrix. These methods include the use of low-pH buffers (e.g., glycine-HCl), high salt concentrations, or denaturing agents. While often effective at dissociating the target molecule, these conditions can irreversibly denature the eluted protein, leading to a loss of biological activity and potentially compromising experimental results.
Photo-release elution offers a mild and highly specific alternative. This technique utilizes photocleavable linkers that covalently attach the capture ligand to the solid support. The target molecule binds to the ligand under physiological conditions. Elution is then triggered by exposure to light of a specific wavelength, which cleaves the linker and releases the target molecule in its native, active state.[1][2] This approach avoids the use of harsh chemicals, thereby preserving the integrity of the eluted protein.
Performance Comparison: Photo-Release vs. Traditional Elution
To illustrate the advantages of photo-release elution, this section presents a comparative summary of key performance metrics. The following table consolidates data from various studies to provide a clear overview of what researchers can expect from each method.
| Performance Metric | Photo-Release Elution | Traditional Elution (Low pH - Glycine-HCl) | Traditional Elution (Denaturing - SDS) |
| Elution Conditions | Neutral pH, physiological buffer, UV/Visible light | Low pH (e.g., pH 2.5-3.0) | Denaturing detergents (e.g., SDS) |
| Protein Denaturation | Minimal to none | High risk, especially for pH-sensitive proteins | Complete denaturation |
| Biological Activity | High retention of activity | Often compromised or lost | Completely lost |
| Purity | High, minimal co-elution of non-specific binders | Variable, can be high but may include co-eluted impurities | High, but protein is denatured |
| Yield | Generally high (>90% in some systems)[2] | Variable, can be high but may be reduced by precipitation | High, but of denatured protein |
| Specificity | High, cleavage is specific to the photocleavable linker | Moderate, depends on the strength of the affinity interaction | Low, elutes all bound proteins |
Experimental Protocols: A Closer Look at the Methodologies
To provide a practical understanding of these techniques, detailed experimental protocols for both photo-release and a common traditional elution method are outlined below.
Key Experiment 1: Photo-Release Elution of a Biotinylated Protein
This protocol describes the purification of a biotinylated protein using streptavidin-coated beads functionalized with a photocleavable linker.
Materials:
-
Streptavidin-coated magnetic beads with a photocleavable linker
-
Binding/Wash Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Elution Buffer: PBS, pH 7.4
-
UV lamp (365 nm)
-
Sample containing the biotinylated target protein
Methodology:
-
Bead Preparation: Resuspend the streptavidin-coated magnetic beads in Binding/Wash Buffer.
-
Binding: Incubate the beads with the protein sample for 1 hour at room temperature with gentle rotation to allow the biotinylated protein to bind to the streptavidin.
-
Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads three times with Binding/Wash Buffer to remove non-specifically bound proteins.
-
Elution: Resuspend the beads in Elution Buffer. Expose the bead suspension to UV light (365 nm) for a specified duration (e.g., 15-30 minutes) at a controlled temperature to induce cleavage of the photocleavable linker.
-
Recovery: Pellet the beads with the magnetic stand and collect the supernatant containing the purified, native protein.
Key Experiment 2: Traditional Low-pH Elution of an Antibody from Protein A Resin
This protocol outlines the standard procedure for eluting an antibody from a Protein A affinity column using a low-pH glycine-HCl buffer.
Materials:
-
Protein A agarose (B213101) resin
-
Binding/Wash Buffer: PBS, pH 7.4
-
Elution Buffer: 0.1 M Glycine-HCl, pH 2.5-3.0
-
Neutralization Buffer: 1 M Tris-HCl, pH 8.5
-
Sample containing the target antibody
Methodology:
-
Column Equilibration: Pack the Protein A agarose resin into a chromatography column and equilibrate with 5-10 column volumes of Binding/Wash Buffer.
-
Sample Loading: Apply the antibody-containing sample to the column.
-
Washing: Wash the column with 10-15 column volumes of Binding/Wash Buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound antibody by applying 3-5 column volumes of Elution Buffer to the column. Collect the eluate in fractions.
-
Neutralization: Immediately neutralize the eluted fractions by adding a predetermined volume of Neutralization Buffer to raise the pH and prevent irreversible denaturation of the antibody.
Visualizing the Workflows and Advantages
To further clarify the processes and their underlying principles, the following diagrams illustrate the experimental workflows and the logical advantages of photo-release elution.
Conclusion: A Clearer Path to High-Quality Proteins
The choice of elution method has profound implications for the quality and usability of purified proteins. While traditional methods remain prevalent, their reliance on harsh chemical conditions poses a significant risk of compromising the very molecules they are intended to isolate. Photo-release elution emerges as a superior alternative, offering a gentle, specific, and efficient means of recovering proteins in their native, active state. For researchers and drug development professionals who demand the highest quality samples for their critical applications, the adoption of photo-release technology represents a significant step forward, paving the way for more accurate and reliable scientific outcomes.
References
A Comparative Guide to Photocleavable Biotin Reagents for Advanced Research
For researchers, scientists, and drug development professionals, the ability to reversibly label and isolate biomolecules is crucial for a multitude of applications, from proteomics to drug discovery. Photocleavable biotin (B1667282) reagents have emerged as powerful tools, offering precise control over the release of biotinylated targets through UV irradiation. This guide provides an objective comparison of commercially available photocleavable biotin reagents, supported by experimental data, to facilitate the selection of the most suitable reagent for your specific research needs.
At the core of these reagents is a biotin molecule linked to a reactive group via a photocleavable spacer. This design allows for the efficient capture of biotinylated molecules using streptavidin- or avidin-coated supports and their subsequent release under mild UV light conditions, preserving the integrity of the target biomolecule. The choice of reagent can significantly impact experimental outcomes, with key performance indicators including biotinylation efficiency, cleavage efficiency, and non-specific binding.
Performance Comparison of Commercially Available Photocleavable Biotin Reagents
| Reagent Type | Photocleavable Linker | Reactive Group | Typical Cleavage Wavelength | Reported Cleavage Efficiency | Key Features |
| PC-Biotin-NHS Ester | Nitrobenzyl | N-hydroxysuccinimide (NHS) Ester | 300-365 nm | >90% in 5-25 minutes | Amine-reactive; suitable for labeling proteins and peptides. |
| UV Cleavable Biotin-PEG-Azide | Nitrobenzyl | Azide | ~365 nm | Efficiently photoreleased | Used in "click chemistry" applications for specific labeling. |
| Synthesized PC-Biotin Derivative | 2-Nitrobenzyl | NHS Ester | 300-350 nm | >99% in < 5 minutes[1] | High cleavage efficiency demonstrated in a model system. |
Note: The reported cleavage efficiencies are based on available data and may not be directly comparable due to variations in experimental conditions.
A study benchmarking various cleavable biotin tags for peptide-centric chemoproteomics found that in their specific workflow, a photocleavable biotin tag was generally outperformed by an acid-cleavable dialkoxydiphenylsilane (DADPS) linker in terms of enrichment efficiency and identification yield[2][3]. This suggests that for certain mass spectrometry-based applications, the choice of cleavable linker is critical and should be carefully considered.
Experimental Protocols
To aid in the evaluation and application of photocleavable biotin reagents, detailed methodologies for key experiments are provided below.
General Workflow for Photocleavable Biotinylation and Affinity Capture
The following diagram illustrates a typical workflow for using photocleavable biotin reagents.
Protocol 1: Biotinylation of Proteins with an NHS-Ester Photocleavable Biotin Reagent
This protocol is a general guideline for labeling proteins with an amine-reactive photocleavable biotin-NHS ester.
Materials:
-
Purified protein solution in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
Photocleavable Biotin-NHS Ester (e.g., from Vector Labs, BroadPharm)
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column
Procedure:
-
Prepare Protein Sample: Dissolve the protein to be biotinylated in an amine-free buffer at a concentration of 1-10 mg/mL.
-
Prepare Biotin Reagent: Immediately before use, dissolve the photocleavable biotin-NHS ester in DMSO or DMF to a concentration of 10 mg/mL.
-
Biotinylation Reaction: Add a 10- to 50-fold molar excess of the dissolved biotin reagent to the protein solution. The optimal molar ratio should be determined empirically for each protein.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature with gentle stirring.
-
Quenching: Stop the reaction by adding quenching buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess, non-reacted biotin reagent using a desalting column equilibrated with the desired storage buffer.
Protocol 2: Affinity Purification of Biotinylated Proteins using Streptavidin-Coated Beads
This protocol describes the capture of biotinylated proteins using streptavidin-coated magnetic beads.
Materials:
-
Biotinylated protein sample
-
Streptavidin-coated magnetic beads
-
Binding/Wash Buffer (e.g., PBS with 0.1% Tween-20)
-
Magnetic separation rack
Procedure:
-
Bead Preparation: Resuspend the streptavidin beads and transfer the desired amount to a new tube. Place the tube on a magnetic rack to pellet the beads, and then discard the supernatant.
-
Equilibration: Wash the beads three times with Binding/Wash Buffer.
-
Binding: Resuspend the equilibrated beads in the biotinylated protein sample and incubate for 30-60 minutes at room temperature with gentle rotation.
-
Washing: Pellet the beads on a magnetic rack and discard the supernatant. Wash the beads three to five times with Binding/Wash Buffer to remove non-specifically bound proteins.
Protocol 3: Photocleavage and Elution of Captured Proteins
This protocol outlines the release of captured proteins from streptavidin beads using UV light.
Materials:
-
Beads with captured biotinylated protein
-
Elution Buffer (e.g., PBS or other suitable buffer)
-
UV lamp (300-365 nm)
Procedure:
-
Resuspend Beads: After the final wash, resuspend the beads in an appropriate volume of Elution Buffer.
-
Photocleavage: Expose the bead suspension to UV light (e.g., 365 nm) for 5-30 minutes with intermittent mixing. The optimal exposure time and distance from the UV source should be determined empirically. A handheld UV lamp can be used for this purpose[4].
-
Elution: Place the tube on a magnetic rack to pellet the beads.
-
Collect Eluate: Carefully collect the supernatant containing the released, biotin-free protein.
Visualizing the Process: Photocleavage Mechanism
The core of this technology lies in the light-induced cleavage of the linker. The following diagram illustrates the chemical transformation that occurs upon UV irradiation of a nitrobenzyl-based photocleavable linker.
Conclusion
Photocleavable biotin reagents offer a significant advantage for applications requiring the gentle and specific release of captured biomolecules. While a comprehensive, standardized comparison of all commercial options is lacking, the available data suggests that the choice of reagent should be guided by the specific experimental context, including the nature of the target molecule and the downstream analytical methods. For applications where high recovery of unmodified protein is paramount, photocleavable reagents are an excellent choice. However, for certain highly sensitive applications like peptide-centric proteomics, other cleavable linker chemistries might offer better performance. Researchers are encouraged to empirically test a few selected reagents to determine the optimal choice for their specific needs, using the protocols provided as a starting point.
References
- 1. Photocleavable biotin derivatives: a versatile approach for the isolation of biomolecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benchmarking Cleavable Biotin Tags for Peptide-Centric Chemoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of UV Cleavable Biotin-PEG2-Azide
For researchers and scientists engaged in cutting-edge drug development and bioconjugation, the responsible management of chemical reagents is paramount. This guide provides a comprehensive, step-by-step protocol for the safe disposal of UV Cleavable Biotin-PEG2-Azide, ensuring the safety of laboratory personnel and compliance with environmental regulations. Adherence to these procedures will fortify your laboratory's safety culture and build trust in your operational excellence.
I. Immediate Safety and Handling Precautions
Before initiating any disposal protocol, it is critical to be equipped with the appropriate Personal Protective Equipment (PPE). This compound, while a versatile tool in research, possesses a potentially hazardous azide (B81097) functional group.
Required Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (nitrile gloves are a suitable option).
-
Body Protection: A laboratory coat must be worn.
All procedures should be conducted within a certified chemical fume hood to prevent the inhalation of any potential aerosols or dust.
II. Chemical Deactivation and Disposal Workflow
The primary hazard associated with this compound is the azide group, which can form explosive compounds under certain conditions. Therefore, the core of the disposal procedure is the chemical deactivation of this functional group, followed by the cleavage of the UV-sensitive linker, and finally, the appropriate disposal of the resulting components.
Caption: Disposal workflow for this compound.
III. Quantitative Data Summary
For clarity and quick reference, the key quantitative parameters for the disposal protocol are summarized below.
| Parameter | Value / Specification | Notes |
| UV Cleavage Wavelength | ~365 nm | Optimal wavelength for cleavage of the o-nitrobenzyl photolabile linker. |
| Azide Reduction Reagent | Triphenylphosphine (B44618) (PPh₃) | A mild reducing agent suitable for converting the organic azide to a stable amine. Use a slight molar excess (e.g., 1.1 to 1.5 equivalents). |
| Reaction Solvent | Tetrahydrofuran (THF) / Water | A mixture can be used to facilitate the reaction. Other solvents compatible with the starting material can also be considered. |
| Reaction Temperature | Room Temperature | The Staudinger reaction (azide reduction) is typically carried out at room temperature. |
| Reaction Time | 1-2 hours (for azide reduction) | Monitor by TLC or LC-MS to ensure complete conversion. |
| Waste Segregation | Aqueous vs. Organic | Post-reaction mixture should be separated into aqueous and organic waste streams for appropriate disposal. |
| pH of Aqueous Waste | Neutral (pH 6-8) | Before final disposal, ensure the pH of the aqueous waste is within the acceptable range for your institution's wastewater system. Neutralize if necessary. |
IV. Detailed Experimental Protocol for Disposal
This protocol outlines the step-by-step procedure for the chemical deactivation and disposal of this compound waste.
Materials:
-
This compound waste solution or solid.
-
Triphenylphosphine (PPh₃).
-
Tetrahydrofuran (THF), anhydrous.
-
Deionized water.
-
UV lamp (365 nm).
-
Appropriate reaction vessel (e.g., round-bottom flask).
-
Magnetic stirrer and stir bar.
-
Separatory funnel.
-
Labeled waste containers for aqueous and organic waste.
-
pH paper or pH meter.
Procedure:
Step 1: Azide Reduction (Staudinger Reaction)
-
Preparation: In a chemical fume hood, dissolve the this compound waste in a minimal amount of THF in a round-bottom flask equipped with a magnetic stir bar. If the waste is already in a compatible organic solvent, proceed to the next step.
-
Addition of Reducing Agent: To the stirred solution, add a slight molar excess (1.1 to 1.5 equivalents) of triphenylphosphine.
-
Reaction: Allow the reaction to stir at room temperature. The reaction is accompanied by the evolution of nitrogen gas. Continue stirring for 1-2 hours, or until the evolution of gas ceases. The completion of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the disappearance of the azide. The azide is converted to a stable phosphazene, which is then hydrolyzed to the corresponding amine.
-
Hydrolysis: Add an equal volume of water to the reaction mixture and stir for an additional 30 minutes to ensure the hydrolysis of the intermediate phosphazene to the amine and triphenylphosphine oxide.
Step 2: UV Cleavage of the Photolabile Linker
-
Irradiation: While stirring, irradiate the reaction mixture with a 365 nm UV lamp. The time required for complete cleavage will depend on the concentration of the compound and the intensity of the UV source. Monitor the cleavage by TLC or LC-MS.
-
Byproducts: The UV cleavage of the o-nitrobenzyl linker will result in the formation of o-nitrosoacetophenone as a byproduct.
Step 3: Waste Segregation and Disposal
-
Extraction: Transfer the reaction mixture to a separatory funnel. The triphenylphosphine oxide and the o-nitrosoacetophenone byproduct will primarily reside in the organic (THF) layer. The biotin (B1667282) and PEG fragments, being more hydrophilic, will be in the aqueous layer.
-
Separate Layers: Separate the aqueous and organic layers.
-
Organic Waste: Collect the organic layer in a designated hazardous organic waste container. This waste stream contains triphenylphosphine oxide and o-nitrosoacetophenone.
-
Aqueous Waste: Check the pH of the aqueous layer. Neutralize with a dilute acid or base if necessary to bring the pH to a range of 6-8. Dispose of the neutralized aqueous solution in the appropriate non-hazardous aqueous waste container, in accordance with your institution's Environmental Health and Safety (EHS) guidelines. While the components (biotin and PEG) are generally considered biodegradable, they should not be poured directly down the drain without consulting local regulations.
Step 4: Decontamination
-
Glassware: Rinse all glassware that came into contact with the azide-containing compound with a suitable solvent (e.g., ethanol (B145695) or acetone), and collect the rinsate as hazardous organic waste.
-
Work Area: Decontaminate the work area in the fume hood.
By following these detailed procedures, you can ensure the safe and responsible disposal of this compound, contributing to a safer and more sustainable laboratory environment. Always consult your institution's specific EHS guidelines for chemical waste disposal.
Personal protective equipment for handling UV Cleavable Biotin-PEG2-Azide
Essential Safety and Handling Guide for UV Cleavable Biotin-PEG2-Azide
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are designed to ensure safe operational handling and disposal of this compound.
Compound Overview: this compound is a heterobifunctional linker used in bioconjugation and drug delivery research.[1] It incorporates a biotin (B1667282) group for binding to avidin/streptavidin, an azide (B81097) group for "click chemistry," and a UV-cleavable spacer that allows for the release of conjugated molecules upon exposure to UV light (typically around 365 nm).[2][3] The presence of both an azide functional group and the requirement for UV light activation necessitates specific safety protocols.
Personal Protective Equipment (PPE)
The minimum required PPE for handling this compound is outlined below. A hazard assessment should be conducted to determine if additional protection is necessary for specific procedures.
| PPE Category | Minimum Requirement | Rationale |
| Eye and Face Protection | UV-blocking safety glasses or goggles. A UV-protective face shield is required when working with an open UV light source.[4][5][6][7] | Protects eyes and face from chemical splashes and harmful UV radiation, which can cause severe burns and long-term damage.[5][8][9][10] Standard prescription glasses are not a substitute for safety-rated eyewear.[10] |
| Skin and Body Protection | A fully buttoned, long-sleeved laboratory coat.[4][5][10] | Protects skin from accidental chemical exposure and UV radiation. |
| Hand Protection | Disposable nitrile gloves.[8][10][11] | Protects hands from chemical contact. Vinyl gloves are not recommended as they can transmit significant amounts of UV radiation.[9] Gloves should be inspected before use and changed immediately if contaminated. |
Handling and Operational Plan
Storage:
-
Protect from light and moisture.[1]
-
Store away from incompatible materials such as acids, heavy metals, and oxidizing agents.[12]
Preparation and Use:
-
Review the Safety Data Sheet (SDS) and this guide before beginning any work.
-
All manipulations of the compound, especially those that could generate aerosols, should be performed in a certified chemical fume hood.[13]
-
Use non-metallic spatulas (e.g., plastic or ceramic) for handling the solid compound to avoid the formation of shock-sensitive metal azides.[12][14][15]
-
Avoid using halogenated solvents like dichloromethane (B109758) or chloroform, as they can form explosively unstable compounds with azides.[12][15]
-
When preparing solutions, use anhydrous solvents such as DMF or DMSO.[1]
UV Cleavage Procedure:
-
Ensure that the UV light source is properly shielded. The use of light-tight cabinets or enclosures is the preferred method to prevent exposure.[8]
-
If an open UV source is used, restrict access to the area and post warning signs indicating the presence of a UV hazard.[8][10]
-
Wear a UV-protective face shield and ensure all skin is covered.[4][5] There should be no gaps between gloves and lab coat cuffs.[8][10]
-
Minimize exposure time and maximize the distance from the UV source whenever possible.[8]
-
Avoid looking directly at the UV light source.
Disposal Plan
Azide-containing waste is hazardous and must be disposed of correctly to prevent the formation of explosive compounds.
Waste Collection:
-
Collect all azide-containing waste, including contaminated consumables (e.g., pipette tips, tubes), in a dedicated, clearly labeled, non-metallic hazardous waste container.[14][16] Polypropylene or polyethylene (B3416737) containers are suitable.[16]
-
Never dispose of azide-containing waste down the drain. Azides can react with metals in plumbing, such as lead and copper, to form highly explosive metal azides.[16]
-
Keep azide waste separate from acidic waste to prevent the formation of highly toxic and explosive hydrazoic acid gas.[12][16]
Decontamination:
-
For spills, cover with an absorbent material.[14]
-
Clean the affected area with a pH-adjusted water solution (pH greater than 9.0).[14]
-
Collect all cleanup materials in the designated azide hazardous waste container.[14]
Final Disposal:
-
All azide-containing waste must be disposed of through your institution's Environmental Health and Safety (EHS) office as hazardous waste.[12][13]
Emergency Procedures
| Emergency Situation | Action |
| Skin Contact | Immediately wash the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[17] Seek medical attention if irritation persists.[17] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[17] Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air.[17] If breathing is difficult, provide oxygen. Seek medical attention. |
| Ingestion | Do not induce vomiting. Wash out the mouth with water.[17] Seek immediate medical attention. |
| UV Exposure | For skin burns, cool the skin with cold water for at least 10 minutes.[5] For eye exposure, which may feel like sand in the eyes, seek immediate medical attention.[4][5] |
Experimental Workflow Diagram
The following diagram illustrates the key steps and safety considerations for handling this compound.
Caption: Workflow for handling this compound.
References
- 1. This compound, CAS 1654739-36-2 | AxisPharm [axispharm.com]
- 2. UV Cleavable Biotin-PEG2-Azide_1654739-36-2_紫外线可裂解生物素-二聚乙二醇-叠氮化物 [xinyanbm.com]
- 3. This compound, 1192802-98-4 | BroadPharm [broadpharm.com]
- 4. Avoiding UV Light Hazards in the Lab | Lab Manager [labmanager.com]
- 5. web.path.ox.ac.uk [web.path.ox.ac.uk]
- 6. uvguard.com [uvguard.com]
- 7. uvitron.com [uvitron.com]
- 8. nottingham.ac.uk [nottingham.ac.uk]
- 9. unmc.edu [unmc.edu]
- 10. Ultraviolet Radiation Safety [k-state.edu]
- 11. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 12. safety.pitt.edu [safety.pitt.edu]
- 13. drexel.edu [drexel.edu]
- 14. artscimedia.case.edu [artscimedia.case.edu]
- 15. ucd.ie [ucd.ie]
- 16. benchchem.com [benchchem.com]
- 17. broadpharm.com [broadpharm.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
